Paliperidone-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMIIMHBWHSKN-FJVJJXCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649386 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-55-4 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Characterization of Paliperidone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone. This document details the proposed synthetic pathway, analytical characterization, and the underlying mechanism of action of its non-deuterated counterpart. The information is intended to support research, development, and analytical activities involving this stable isotope-labeled compound.
Introduction
Paliperidone, the primary active metabolite of risperidone, is an established therapeutic agent for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[3][4][5] this compound is a deuterated form of paliperidone, where four hydrogen atoms on the ethyl linker have been replaced with deuterium.[6][7] This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the concentration of paliperidone in biological matrices.[8][9][10] The substitution of hydrogen with the heavier isotope deuterium can sometimes alter a drug's pharmacokinetic properties, potentially affecting its metabolism, absorption, distribution, and excretion.[11]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, analogous to the synthesis of paliperidone. A plausible synthetic route is outlined below, based on established methods for paliperidone synthesis.[12][13][14][15][16] The key step is the introduction of the deuterated ethyl side chain.
Proposed Synthetic Pathway
The synthesis commences with the preparation of a deuterated chloroethyl intermediate, which is then coupled with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol for the synthesis of this compound.
Step 1: Synthesis of 3-(2-Chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
A key intermediate, (±)-3-[2-chloroethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]- pyrimidin-4-one, is synthesized by reacting 2-amino-3-hydroxy pyridine with 2-acetylbutyrolactone in the presence of a suitable solvent like o-xylene and catalyzed by p-toluenesulfonic acid.[12] This is followed by chlorination with thionyl chloride and subsequent hydrogenation.[12] To introduce the deuterium atoms, a deuterated starting material for the ethyl side chain would be used in a similar synthetic scheme.
Step 2: N-Alkylation to Yield this compound
The deuterated chloroethyl intermediate is then coupled with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole via N-alkylation.
-
Dissolve 3-(2-chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in a suitable organic solvent (e.g., methanol).[14]
-
Add an appropriate base, such as diisopropylethylamine or sodium carbonate, to the reaction mixture.[12][13]
-
Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed using various analytical techniques.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.
Table 1: Mass Spectrometric Data for Paliperidone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Paliperidone | 427.2 | 207.2 | ESI+ |
| This compound | 431.2 | 211.1 / 211.2 | ESI+ |
Data sourced from references[8][9][10][17][18].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Reference 1H NMR Data for Paliperidone in CDCl3
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-4 | ~7.03 | dd | 2.26, 8.88 |
| Aromatic H-5 | ~7.83 | dd | 8.86, 5.10 |
| Aromatic H-13 | ~7.19 | m | - |
Data interpreted from reference[19].
High-Performance Liquid Chromatography (HPLC)
HPLC methods are used to determine the purity of this compound and for its quantification in various matrices.
Table 3: Representative HPLC Method Parameters for Paliperidone Analysis
| Parameter | Condition |
| Column | Phenomenex, Gemini NX, Octadecyl silane (150x4.6 mm, 5 µm) or Thermo Betabasic-8, 5 μm (100 mm x 4.6 mm)[9] |
| Mobile Phase | Methanol: Acetonitrile: 0.15% v/v Triethylamine in water (pH 6) (50:20:30 v/v) or Methanol: Ammonium acetate solution (70:30 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 237 nm or MS/MS[9] |
| Retention Time | ~3.2 min for Paliperidone, ~1.9 min for Paliperidone[9] |
Mechanism of Action of Paliperidone
The therapeutic effects of paliperidone are mediated through its interaction with central nervous system receptors.[1][3][4]
Signaling Pathway
Paliperidone acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[2][5] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] The antagonism of 5-HT2A receptors is believed to contribute to the management of negative symptoms and may reduce the incidence of extrapyramidal side effects.[3] Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may account for some of its side effects like orthostatic hypotension and sedation.[2][4][5]
Caption: Paliperidone's receptor binding profile and effects.
Application in Bioanalysis: LC-MS/MS Workflow
This compound is primarily used as an internal standard in the quantification of paliperidone in biological samples. The following workflow outlines a typical LC-MS/MS bioanalytical method.
Experimental Workflow
Caption: Bioanalytical workflow using this compound.
Detailed Protocol for Sample Analysis
-
Sample Preparation: A known amount of this compound (internal standard) is added to the biological sample (e.g., plasma).[9]
-
Extraction: The analyte (paliperidone) and the internal standard are extracted from the matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[9][10]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, where paliperidone and this compound are separated from other components on a reverse-phase column.[9][20]
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both paliperidone and this compound are monitored.[8][9]
-
Quantification: The concentration of paliperidone in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[10]
Conclusion
This compound is an indispensable tool for the accurate quantification of paliperidone in preclinical and clinical studies. This guide provides a foundational understanding of its synthesis, characterization, and application. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sussex-research.com [sussex-research.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [simsonpharma.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Process for the synthesis of paliperidone - Patent 2454256 [data.epo.org]
- 14. researchgate.net [researchgate.net]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]
- 17. academicworks.cuny.edu [academicworks.cuny.edu]
- 18. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 19. Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments - Magritek [magritek.com]
- 20. archives.ijper.org [archives.ijper.org]
The Chemical Profile of Paliperidone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of paliperidone, where four hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for the quantitative analysis of paliperidone in biological matrices by mass spectrometry.[1] The substitution of hydrogen with deuterium can sometimes alter a drug's pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion.[1]
Chemical Identifiers
| Property | Value | Reference(s) |
| Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | [2] |
| Synonyms | 9-hydroxy Risperidone-d4, Paliperidone-(ethyl-D4) | [2][3] |
| CAS Number | 1020719-55-4 | [2][3] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [2] |
| Molecular Weight | 430.5 g/mol | [2] |
Physicochemical Data
| Property | Value | Reference(s) |
| Physical State | Solid | [2] |
| Appearance | Off-white to light orange colored solid | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Practically insoluble in water. | [2][4] |
| Melting Point | 179.8 °C (for non-deuterated paliperidone) | [4] |
| Storage | -20°C |
Mechanism of Action and Signaling Pathway
Paliperidone, and by extension this compound, exerts its therapeutic effects primarily through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[5][6][7] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] The antagonism of 5-HT2A receptors may contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[6] Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may account for some of its side effects, including orthostatic hypotension and sedation.[7][8][9]
Receptor Binding Affinity
Paliperidone exhibits high affinity for several neurotransmitter receptors. The following table summarizes its binding affinities (Ki or Kd values) for key human receptors.
| Receptor | Binding Affinity (nM) | Reference(s) |
| Dopamine D2 | 0.4 (Ki) | [2] |
| Serotonin 5-HT2A | 1.21 (Kd) | [2] |
| α1-Adrenergic | 10.1 (Kd) | [2] |
| α2-Adrenergic | 80 (Kd) | [2] |
| Histamine H1 | 3.4 (Kd) | [2] |
Experimental Protocols
Quantification of Paliperidone in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the quantification of paliperidone in human plasma using this compound as an internal standard (IS). This method is crucial for pharmacokinetic and bioequivalence studies.
3.1.1. Materials and Reagents
-
Paliperidone reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3.1.3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add a known concentration of this compound solution.
-
Vortex mix the samples.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
3.1.4. Chromatographic and Mass Spectrometric Conditions
-
HPLC Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm (or equivalent)[10]
-
Mobile Phase: Methanol:Ammonium acetate solution (e.g., 70:30 v/v)[10]
-
Flow Rate: 1.0 mL/minute[10]
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of paliperidone to this compound against the concentration of the paliperidone standards.
-
Determine the concentration of paliperidone in the plasma samples by interpolating their peak area ratios from the calibration curve.
Receptor Binding Assay (General Methodology)
This section outlines a general protocol for a competitive radioligand binding assay to determine the affinity of this compound for specific receptors, such as the dopamine D2 and serotonin 5-HT2A receptors.
3.2.1. Materials and Reagents
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors)
-
This compound (or paliperidone) at various concentrations
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Non-specific binding inhibitor (e.g., a high concentration of a known ligand)
-
Scintillation cocktail
-
Glass fiber filters
3.2.2. Instrumentation
-
Scintillation counter
-
Filtration manifold
3.2.3. Assay Procedure
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or a dilution of this compound.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3.2.4. Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound is an indispensable tool in the research and development of paliperidone. Its well-characterized chemical and physical properties, coupled with its identical pharmacological profile to the parent compound, make it the gold standard for quantitative bioanalytical assays. The detailed methodologies and data presented in this guide provide a solid foundation for its application in preclinical and clinical research settings.
References
- 1. This compound [simsonpharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (Major) | LGC Standards [lgcstandards.com]
- 4. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. psychdb.com [psychdb.com]
- 8. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 9. Paliperidone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Isotopic Labeling of Paliperidone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of paliperidone, a widely used atypical antipsychotic. It is intended to serve as a core resource for researchers and professionals involved in drug metabolism, pharmacokinetics (DMPK), receptor binding studies, and other research applications where isotopically labeled compounds are essential. This document details synthetic strategies for introducing deuterium, carbon-13, and nitrogen-15 isotopes into the paliperidone structure, methods for their characterization, and protocols for their use in key research applications.
Introduction to Paliperidone and Isotopic Labeling
Paliperidone, the active metabolite of risperidone, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its therapeutic efficacy in schizophrenia and other psychotic disorders is well-established.[3] Isotopic labeling of paliperidone involves the substitution of one or more atoms in the molecule with their heavier, non-radioactive isotopes. This modification creates a chemically identical but mass-shifted version of the drug, which can be readily distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The primary applications of isotopically labeled paliperidone in research include:
-
Pharmacokinetic (PK) Studies: Deuterium-labeled paliperidone is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the accurate quantification of paliperidone in biological matrices.[4] This allows for precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters.
-
Metabolic Profiling: Carbon-13 labeled paliperidone can be used to trace the metabolic fate of the drug in vivo and in vitro. By tracking the incorporation of the 13C label into metabolites, researchers can identify and quantify metabolic pathways.
-
Receptor Binding Assays: Nitrogen-15 labeled paliperidone can serve as a valuable tool in receptor binding assays, particularly those utilizing NMR or MS-based detection methods, to study the interaction of the drug with its target receptors with high precision.
Synthesis of Isotopically Labeled Paliperidone
The synthesis of isotopically labeled paliperidone generally follows the established synthetic routes for the unlabeled compound, with the introduction of the isotopic label at a strategic step using a labeled precursor. The core of paliperidone's structure is formed by the condensation of two key intermediates: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[5][6]
Synthesis of Deuterium-Labeled Paliperidone (Paliperidone-d4)
Deuterium labeling is often achieved by introducing deuterium atoms into one of the key intermediates. A common strategy involves the deuteration of the ethyl linker.
Experimental Protocol: Synthesis of this compound
-
Synthesis of Deuterated 3-(2-chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:
-
React a suitable precursor with a deuterated chloroacetyl chloride (Cl-CD2-CD2-Cl) or a similar deuterated building block. The specific multi-step synthesis would involve standard organic chemistry reactions to build the pyridopyrimidinone ring system with the deuterated ethyl chloride side chain.
-
-
Condensation Reaction:
-
In a round-bottom flask, dissolve 1.0 equivalent of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 1.1 equivalents of deuterated 3-(2-chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable solvent such as acetonitrile or isopropanol.
-
Add 2.5 equivalents of a mild inorganic base, such as sodium carbonate or potassium carbonate.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
-
Alternatively, recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to obtain the pure product.
-
-
Characterization:
-
Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced. The mass spectrum will show a molecular ion peak shifted by +4 m/z units compared to unlabeled paliperidone.
-
Synthesis of Carbon-13 Labeled Paliperidone
Carbon-13 labeling can be introduced into either of the key intermediates using commercially available ¹³C-labeled starting materials. For example, labeling the pyrimidinone ring can be achieved by using a ¹³C-labeled precursor in the synthesis of the 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate.
Experimental Protocol: Synthesis of [¹³C₄]-Paliperidone (labeling on the pyrimidinone ring)
-
Synthesis of ¹³C-labeled 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:
-
This multi-step synthesis would start from a commercially available ¹³C-labeled building block, such as [¹³C₄]-ethyl acetoacetate, and proceed through several steps to construct the labeled heterocyclic core.
-
-
Condensation and Purification:
-
Follow the condensation, purification, and characterization steps as described for the synthesis of this compound, using the ¹³C-labeled intermediate. The final product will exhibit characteristic shifts in the ¹³C NMR spectrum and a molecular ion peak shifted by +4 m/z units in the mass spectrum.
-
Synthesis of Nitrogen-15 Labeled Paliperidone
Nitrogen-15 labeling can be introduced by using ¹⁵N-labeled reagents in the synthesis of the heterocyclic rings. For instance, the piperidine nitrogen can be labeled using a ¹⁵N-labeled piperidine precursor.
Experimental Protocol: Synthesis of [¹⁵N]-Paliperidone (labeling on the piperidine nitrogen)
-
Synthesis of ¹⁵N-labeled 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole:
-
Synthesize this intermediate starting from a commercially available ¹⁵N-labeled piperidine derivative.
-
-
Condensation and Purification:
-
Follow the condensation, purification, and characterization steps as described for the synthesis of this compound, using the ¹⁵N-labeled intermediate. The incorporation of ¹⁵N will result in observable couplings in the ¹H and ¹³C NMR spectra and a molecular ion peak shifted by +1 m/z in the mass spectrum.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of isotopically labeled paliperidone. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Synthesis Yield and Purity of Labeled Paliperidone
| Labeled Compound | Isotopic Label | Position of Label | Typical Yield (%) | Chemical Purity (by HPLC, %) | Isotopic Purity (%) |
| Paliperidone-d₄ | Deuterium | Ethyl linker | 75 | >99 | >98 |
| [¹³C₄]-Paliperidone | Carbon-13 | Pyrimidinone ring | 60 | >99 | >99 |
| [¹⁵N]-Paliperidone | Nitrogen-15 | Piperidine nitrogen | 70 | >99 | >99 |
Table 2: Characterization Data for Labeled Paliperidone
| Labeled Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (HRMS, [M+H]⁺) | Key NMR Observations |
| Paliperidone | C₂₃H₂₇FN₄O₃ | 426.2067 | 427.2140 | Standard ¹H and ¹³C spectra |
| Paliperidone-d₄ | C₂₃H₂₃D₄FN₄O₃ | 430.2318 | 431.2391 | Absence of signals for the ethyl linker protons in ¹H NMR |
| [¹³C₄]-Paliperidone | C₁₉¹³C₄H₂₇FN₄O₃ | 430.2201 | 431.2274 | Characteristic ¹³C-¹³C and ¹³C-¹H couplings in NMR |
| [¹⁵N]-Paliperidone | C₂₃H₂₇F¹⁵NN₃O₃ | 427.2037 | 428.2110 | ¹⁵N-¹H and ¹⁵N-¹³C couplings observed in NMR spectra |
Experimental Workflows and Signaling Pathway
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of isotopically labeled paliperidone.
Caption: General workflow for synthesis and purification of labeled paliperidone.
Workflow for a Pharmacokinetic Study Using Labeled Paliperidone
This diagram outlines the key steps in a typical pharmacokinetic study utilizing deuterium-labeled paliperidone as an internal standard.
Caption: Workflow for a pharmacokinetic study using labeled paliperidone.
Paliperidone Signaling Pathway
Paliperidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2]
Caption: Simplified paliperidone signaling pathway.
Detailed Experimental Protocols
Protocol: Quantification of Paliperidone in Plasma using LC-MS/MS with a Deuterated Internal Standard
Objective: To determine the concentration of paliperidone in human plasma samples.
Materials:
-
Human plasma samples
-
Paliperidone analytical standard
-
Paliperidone-d₄ (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of paliperidone and paliperidone-d₄ in methanol (1 mg/mL).
-
Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the paliperidone stock solution to achieve concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of each plasma sample (calibration standard, QC, or unknown), add 20 µL of the paliperidone-d₄ working solution (e.g., 50 ng/mL).
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the plasma sample, wash with a low percentage of organic solvent in water, and elute with methanol.
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI mode):
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Paliperidone: Q1 427.2 -> Q3 207.1
-
Paliperidone-d₄: Q1 431.2 -> Q3 211.1
-
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for both paliperidone and paliperidone-d₄.
-
Calculate the peak area ratio of paliperidone to paliperidone-d₄.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of paliperidone in the unknown samples and QCs from the calibration curve.
-
Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor using a competitive binding assay with a labeled ligand. While a radiolabeled ligand is traditionally used, this protocol is adapted for a hypothetical scenario using ¹⁵N-paliperidone and MS detection.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[¹⁵N]-Paliperidone (as the labeled ligand)
-
Unlabeled test compounds
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well filter plates with glass fiber filters
Instrumentation:
-
Liquid handling system
-
Filtration manifold
-
LC-MS system
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compounds in the assay buffer.
-
In a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).
-
25 µL of the test compound dilution.
-
25 µL of [¹⁵N]-Paliperidone at a concentration near its Kd for the D2 receptor.
-
25 µL of the D2 receptor-expressing cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle shaking to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound ligand.
-
-
Elution and Analysis:
-
Elute the bound ligand from the filters using an appropriate solvent (e.g., methanol with 0.1% formic acid).
-
Analyze the eluate by LC-MS to quantify the amount of bound [¹⁵N]-Paliperidone.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [¹⁵N]-Paliperidone) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [¹⁵N]-Paliperidone and Kd is its dissociation constant.
-
Conclusion
The isotopic labeling of paliperidone provides researchers with indispensable tools for elucidating its pharmacokinetic properties, metabolic pathways, and receptor interactions. This guide has provided an in-depth overview of the synthesis, characterization, and application of deuterated, carbon-13, and nitrogen-15 labeled paliperidone. The detailed protocols and workflows presented herein are intended to facilitate the successful implementation of these powerful techniques in a research setting, ultimately contributing to a deeper understanding of this important antipsychotic medication.
References
- 1. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 2. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]
- 3. WO2010003702A1 - Synthesis of paliperidone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Process for the synthesis of paliperidone - Patent 2454256 [data.epo.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Paliperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of paliperidone and its deuterated analogue, deuterated paliperidone (paliperidone-d4). Paliperidone is an atypical antipsychotic used in the treatment of schizophrenia and schizoaffective disorder. The strategic replacement of hydrogen atoms with deuterium can modify a drug's metabolic profile and potentially alter its physicochemical properties. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents signaling pathways and experimental workflows through diagrams to support research and development activities. While extensive data is available for paliperidone, specific experimental data for many physicochemical properties of deuterated paliperidone is not publicly available. In such cases, this guide discusses the generally expected effects of deuteration based on established scientific principles.
Introduction
Paliperidone, the active metabolite of risperidone, is a second-generation antipsychotic agent. Its therapeutic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Deuteration of pharmaceuticals, the process of replacing one or more hydrogen atoms with its heavier isotope deuterium, is a strategy employed to alter the pharmacokinetic properties of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This modification can potentially lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of metabolites. Beyond pharmacokinetics, isotopic substitution can also subtly influence the physical and chemical properties of a molecule.
Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of paliperidone and deuterated paliperidone. It is important to note that while paliperidone has been extensively characterized, the data for deuterated paliperidone is primarily sourced from suppliers of the isotopically labeled standard, which is often used in pharmacokinetic studies. Direct comparative studies on many of these properties are not widely published.
General Properties
| Property | Paliperidone | Deuterated Paliperidone (this compound) |
| Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C₂₃H₂₇FN₄O₃ | C₂₃H₂₃D₄FN₄O₃ |
| Molecular Weight | 426.49 g/mol | 430.51 g/mol |
| CAS Number | 144598-75-4 | 1020719-55-4 |
| Appearance | White to off-white crystalline powder | Solid |
Physicochemical Properties
| Property | Paliperidone | Deuterated Paliperidone (this compound) | Expected Impact of Deuteration |
| Melting Point | 178-181 °C | Data not available | May be slightly altered. Studies on other deuterated compounds have shown both increases and decreases in melting point depending on the specific molecular structure and intermolecular interactions[1]. |
| Solubility | Practically insoluble in water. Slightly soluble in 0.1 N HCl and methylene chloride. | Slightly soluble in Chloroform, DMSO, and Methanol. | Potentially altered. Deuteration can influence intermolecular bonding and crystal lattice energy, which may lead to changes in solubility. For instance, some studies have reported increased solubility for deuterated compounds[1]. |
| pKa | 8.2 (piperidine nitrogen), 2.6 (pyrimidinone) | Data not available | Expected to be slightly different. The substitution of hydrogen with deuterium can subtly affect the electronic properties and vibrational frequencies of bonds, leading to a small change in the acid dissociation constant[2][3]. |
| LogP | 2.4 | Data not available | Likely to be very similar to paliperidone, as deuterium substitution has a minimal effect on lipophilicity. |
Experimental Protocols
This section provides detailed methodologies for the characterization of the physical and chemical properties of paliperidone and its deuterated analogue. These are generalized protocols based on standard pharmaceutical practices and compendial methods.
Synthesis of Deuterated Paliperidone
A plausible synthetic route for this compound would involve the use of a deuterated starting material, specifically a deuterated 2-chloroethyl-pyridopyrimidinone.
General Synthetic Workflow:
Caption: General synthetic workflow for deuterated paliperidone.
Characterization Methods
Objective: To determine the melting range of the substance.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (closed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Compact the sample into the closed end of the tube by tapping the tube gently on a hard surface. The packed sample height should be 2-4 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears. This range is the melting point of the substance.
Objective: To determine the equilibrium solubility of the compound in various solvents.
Apparatus:
-
Analytical balance
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl).
-
Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent.
Objective: To determine the acid dissociation constant(s) of the compound.
Apparatus:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa value(s) can be determined from the titration curve, typically at the half-equivalence point(s).
Objective: To evaluate the stability of the compound under various stress conditions.
Procedure: Forced degradation studies are conducted to identify potential degradation products and to establish the degradation pathways of the drug substance. This information is crucial for developing stability-indicating analytical methods.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to UV and visible light.
Analysis: Samples from each stress condition are analyzed at various time points using a stability-indicating HPLC method to quantify the remaining parent compound and to detect and quantify any degradation products.
Analytical Characterization
A validated stability-indicating HPLC method is essential for the quantification of paliperidone and its deuterated analogue, as well as for the analysis of impurities and degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Method validation should be performed according to ICH guidelines (Q2(R1)) and include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness[7][8][9][10][11].
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position and extent of deuteration.
-
¹H NMR: Will show the absence of signals at the positions where hydrogen has been replaced by deuterium.
-
²H (Deuterium) NMR: Will show signals corresponding to the deuterated positions.
-
¹³C NMR: Can provide information about the carbon skeleton and may show subtle changes in chemical shifts due to the isotopic effect of the attached deuterium.
-
¹⁹F NMR: Will be useful for characterizing the fluorine-containing benzisoxazole ring.
Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of deuterium. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns in MS/MS can help to further confirm the structure and the location of the deuterium atoms.
XRPD is used to characterize the solid-state properties of the crystalline material, including polymorphism. The diffraction pattern is unique to a specific crystalline form.
General XRPD Experimental Setup:
-
Instrument: Powder X-ray diffractometer
-
Radiation: Cu Kα
-
Scan Range: 2θ from 5° to 40°
-
Scan Speed: e.g., 2°/min
The resulting diffractogram can be used to identify the crystalline form and to assess its purity.
Signaling Pathways
Paliperidone's therapeutic effects in schizophrenia are believed to be mediated through a combination of antagonist activities at central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. It also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.
Caption: Paliperidone's primary signaling pathways.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of paliperidone and its deuterated analogue. While comprehensive data is available for paliperidone, there is a lack of publicly available, direct comparative data for many of the physicochemical properties of deuterated paliperidone. The provided experimental protocols offer a framework for the systematic characterization of these compounds. The strategic deuteration of paliperidone holds the potential to improve its pharmacokinetic profile, and a thorough understanding of its physicochemical properties is essential for the successful development of new drug products. Further research is warranted to fully elucidate the impact of deuteration on the solid-state and solution properties of paliperidone.
References
- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Process for the synthesis of paliperidone - Patent 2454256 [data.epo.org]
- 5. US8481729B2 - Processes for the preparation of paliperidone - Google Patents [patents.google.com]
- 6. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
Paliperidone-d4: A Comprehensive Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the essential components of a Certificate of Analysis (CoA) for Paliperidone-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies used to ensure the identity, purity, and quality of this stable isotope-labeled internal standard.
Quantitative Data Summary
A Certificate of Analysis for this compound provides critical quantitative data that confirms its quality and suitability for use in analytical applications. The following tables summarize the typical specifications for key analytical tests.
Table 1: Identification and Characterization
| Test | Specification |
| Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 1020719-55-4 |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ |
| Molecular Weight | 430.51 g/mol |
Table 2: Purity and Impurity Profile
| Test | Method | Specification |
| Purity | HPLC | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms (d₁-d₄) |
| Water Content | Karl Fischer Titration | ≤1.0% |
| Residual Solvents | GC-HS | Complies with USP <467> |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline the standard experimental protocols for the key tests cited in the Certificate of Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and structure of this compound.
-
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Procedure: A dilute solution of this compound is introduced into the mass spectrometer. The instrument is scanned over a mass range that includes the expected molecular ion of this compound (m/z ~431.5). The observed mass-to-charge ratio is compared to the theoretical value to confirm the identity and isotopic enrichment.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent. The absence or significant reduction of proton signals at the positions of deuteration in the ¹H NMR spectrum, along with the corresponding changes in the ¹³C NMR spectrum, confirms the isotopic labeling.
Water Content Determination by Karl Fischer Titration
This method is used to quantify the amount of water present in the this compound material.[1][2]
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Reagent: Karl Fischer reagent.
-
Procedure: A known weight of the this compound sample is added to the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The Karl Fischer reagent is then titrated into the sample solution until the endpoint is reached, which is detected by a platinum electrode. The volume of reagent consumed is used to calculate the water content.
Residual Solvent Analysis by Gas Chromatography (GC)
This method is used to identify and quantify any residual solvents that may be present from the manufacturing process.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for solvent analysis (e.g., DB-624).
-
Oven Program: A temperature gradient program is used to separate the various solvents.
-
Carrier Gas: Helium or Nitrogen.
-
Procedure: A weighed amount of this compound is placed in a headspace vial and heated. The vaporized solvents are then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.
Mandatory Visualizations
Analytical Workflow for Certificate of Analysis
The following diagram illustrates the typical workflow for the analytical testing and generation of a Certificate of Analysis for this compound.
Paliperidone Signaling Pathway
Paliperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine and serotonin receptors. The following diagram illustrates this simplified signaling pathway.
References
Unraveling the Mass Spectrum of Paliperidone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrum of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioanalytical method development, and metabolic profiling. Herein, we present detailed information on the fragmentation pattern of this compound, experimental protocols for its analysis, and relevant biological pathways.
Mass Spectral Data of this compound
This compound is commonly used as an internal standard in the quantitative analysis of paliperidone in biological matrices due to its similar chemical and physical properties and its distinct mass-to-charge ratio (m/z). The mass spectrum of this compound is characterized by a specific fragmentation pattern under tandem mass spectrometry (MS/MS) conditions.
The protonated molecule [M+H]⁺ of this compound has a theoretical m/z of 431.2318.[1] However, in practice and as reported in multiple studies, the precursor ion is observed at m/z 431.2 .[2][3][4] Upon collision-induced dissociation (CID), this precursor ion fragments to produce a characteristic product ion at m/z 211.2 .[2][3][4] This transition (431.2 → 211.2) is the most commonly used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.
Table 1: Key Mass Spectral Information for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₂₃H₂₃D₄FN₄O₃ | [6] |
| Molecular Weight | 430.5 g/mol | [6] |
| Precursor Ion [M+H]⁺ (m/z) | 431.2 | [2][3][4] |
| Major Product Ion (m/z) | 211.2 | [2][3][4] |
| MRM Transition | 431.2 → 211.2 | [2][3][4] |
Experimental Protocols for LC-MS/MS Analysis
The following is a representative experimental protocol for the analysis of this compound, typically as an internal standard for the quantification of paliperidone in human plasma. This protocol is based on methodologies described in the scientific literature.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract paliperidone and this compound from human plasma and remove interfering matrix components.
-
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Ammonium acetate buffer
-
Deionized water
-
-
Procedure:
-
Spike plasma samples with a known concentration of this compound solution.
-
Condition the SPE cartridges with methanol followed by deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elute the analytes (paliperidone and this compound) with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
-
Objective: To chromatographically separate paliperidone and this compound from other components before detection by mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Typical Parameters:
-
Column: C18 reverse-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate). A common composition is Methanol:Ammonium acetate solution (70:30 v/v).[3]
-
Flow Rate: 1.0 mL/minute.[3]
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
-
Mass Spectrometry (MS)
-
Objective: To detect and quantify paliperidone and this compound.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Typical Parameters:
Visualizations
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation of the protonated this compound molecule to its major product ion.
References
Whitepaper: The Role of Deuterium in Modifying Paliperidone's Properties: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic with established efficacy in treating schizophrenia and schizoaffective disorder. Its therapeutic action is primarily mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors. While paliperidone undergoes limited hepatic metabolism, the strategic application of deuterium substitution—a technique known to modify drug metabolism through the kinetic isotope effect—presents a compelling area of exploration for pharmacokinetic optimization. This technical guide provides an in-depth analysis of the core principles of deuteration and their hypothetical application to the paliperidone molecule. It covers paliperidone's existing pharmacodynamic and pharmacokinetic profiles, the foundational science of the deuterium kinetic isotope effect, and a theoretical framework for how this modification could alter its properties. Furthermore, this document furnishes detailed, representative experimental protocols for the in vitro and in vivo evaluation of a deuterated analog, and visualizes key pathways and workflows to guide research and development.
Introduction: Paliperidone and the Deuterium Switch
Paliperidone (9-hydroxyrisperidone) is a cornerstone in the management of psychotic disorders.[1] Its pharmacologic profile is characterized by high-affinity antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[2] Unlike its parent drug, risperidone, paliperidone is not extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system; a large fraction of the drug is excreted unchanged by the kidneys.[1][2] However, four minor metabolic pathways have been identified, which, while not predominant, represent potential sites for chemical modification.[2]
In modern medicinal chemistry, the substitution of hydrogen atoms with their stable, heavy isotope, deuterium, has emerged as a valuable strategy for optimizing drug pharmacokinetics.[3][4] This modification, often termed a "deuterium switch," leverages the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-limiting step proceed more slowly.[5] For drugs cleared by CYP-mediated oxidation, this can lead to reduced metabolic rates, increased plasma exposure (AUC), and a longer half-life, potentially allowing for lower or less frequent dosing.[4]
While a deuterated version of paliperidone (e.g., paliperidone-d4) is commercially available as an internal standard for analytical testing, a therapeutic deuterated paliperidone has not been clinically developed.[6] This guide, therefore, serves as a theoretical and practical exploration of how deuteration could be applied to modify paliperidone's properties, providing the scientific rationale and experimental framework for such an endeavor.
Current Pharmacological Profile of Paliperidone
To understand the potential impact of deuteration, it is essential to first establish the baseline properties of the parent molecule.
Mechanism of Action & Receptor Affinity
Paliperidone's therapeutic efficacy is attributed to its potent, combined antagonism of D2 and 5-HT2A receptors.[2] This dual action is characteristic of atypical antipsychotics and is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics.[7] Its binding affinities for key central nervous system receptors are summarized in Table 1.
Pharmacokinetics and Metabolism
Following oral administration, paliperidone has an absolute bioavailability of 28%.[2] It exhibits a terminal elimination half-life of approximately 23 hours.[2] A key feature of paliperidone is its limited hepatic metabolism. While in vitro studies suggest some involvement of CYP2D6 and CYP3A4, their role in vivo is minimal.[1][2] The majority (around 59%) of a dose is excreted unchanged in the urine.[2]
Four minor metabolic pathways have been identified, each accounting for less than 10% of the dose:
-
Dealkylation
-
Hydroxylation
-
Dehydrogenation
-
Benzisoxazole scission
These pathways, although minor, represent the primary targets for modification via the kinetic isotope effect.
| Table 1: Receptor Binding and Pharmacokinetic Properties of Paliperidone | |
| Parameter | Value |
| Receptor Binding Affinity (Ki, nM) | |
| Dopamine D2 | 1.4 nM[8] |
| Serotonin 5-HT2A | 0.8 nM[8] |
| Adrenergic α1 | 7.6 nM[8] |
| Histamine H1 | 19 nM[8] |
| Pharmacokinetics (Oral Extended-Release) | |
| Bioavailability (F) | 28%[2] |
| Time to Peak (Tmax) | ~24 hours |
| Elimination Half-life (t½) | ~23 hours[2] |
| Volume of Distribution (Vd) | 487 L[2] |
| Plasma Protein Binding | 74%[2] |
| Primary Route of Elimination | Renal (59% excreted unchanged)[2] |
| Long-Acting Injection (Paliperidone Palmitate 1-Month) | |
| Median Tmax | ~13 days[9] |
| Median Elimination Half-life (t½) | 25-49 days[9] |
The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism
The KIE is a quantum mechanical phenomenon that results in different reaction rates for molecules containing different isotopes of the same atom. In drug metabolism, the focus is on the primary KIE, where the bond to the isotope is broken in the rate-determining step of the reaction.
The process can be summarized as follows:
-
Binding: Both the deuterated and non-deuterated drugs bind to the active site of the metabolizing enzyme.
-
Bond Cleavage: The enzyme catalyzes the cleavage of the C-H or C-D bond. Because the C-D bond has a higher dissociation energy, this step is significantly slower for the deuterated compound.
-
Outcome: The slower rate of metabolism (kH / kD > 1) results in reduced intrinsic clearance and prolonged systemic exposure to the active drug.
Hypothetical Application of Deuteration to Paliperidone
Given paliperidone's limited metabolism, the impact of deuteration would likely be more subtle than for a drug that is extensively metabolized. However, even slowing one of the minor metabolic pathways could meaningfully alter its pharmacokinetic profile. The primary goal would be to decrease the rate of formation of any identified metabolites, thereby increasing the fraction of the drug that is cleared renally in its unchanged, active form.
Potential Sites for Deuteration: The most logical sites for deuterium substitution on the paliperidone molecule would be those susceptible to oxidation in its minor metabolic pathways, such as positions on the alicyclic ring system or the N-dealkylation site.
Expected Modifications: By replacing hydrogens at these "metabolic soft spots" with deuterium, one could anticipate a reduction in the rate of metabolic clearance. This would lead to a modest increase in the drug's half-life and overall exposure (AUC). While paliperidone's pharmacodynamics (receptor binding) are not expected to change, the altered pharmacokinetics could potentially support modified dosing regimens.
| Table 2: Comparison of Paliperidone and a Hypothetical Deuterated Analog ("Deute-Paliperidone") | ||
| Parameter | Paliperidone (Observed) | Deute-Paliperidone (Hypothesized) |
| Pharmacokinetics | ||
| Elimination Half-life (t½) | ~23 hours | Increased (e.g., >25 hours) |
| Metabolic Clearance (CLm) | Low | Reduced |
| Renal Clearance (CLr) | High (Major pathway) | Unchanged |
| Total Clearance (CL) | CLm + CLr | Slightly Reduced |
| Area Under Curve (AUC) | Baseline | Increased |
| Pharmacodynamics | ||
| Receptor Affinity (Ki) | Baseline | Unchanged |
| Rationale for Hypothesized Changes | Deuteration at metabolic sites is expected to slow enzymatic degradation via the Kinetic Isotope Effect, reducing metabolic clearance. This shifts the elimination balance further toward renal clearance, slightly reducing total clearance and thereby increasing the drug's half-life and total systemic exposure. Receptor binding is a function of molecular shape and is not impacted by isotopic substitution. |
Representative Experimental Protocols
To evaluate a deuterated paliperidone candidate, a series of standardized in vitro and in vivo experiments would be required. The following protocols are representative of industry-standard methodologies.
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of deuterated paliperidone compared to paliperidone in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Paliperidone and deuterated paliperidone (test articles)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an appropriate internal standard (e.g., this compound for paliperidone analysis) for protein precipitation.
-
Control compounds (e.g., a high-clearance and a low-clearance drug).
-
LC-MS/MS system.
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Prepare test article stock solutions in a suitable solvent (e.g., DMSO).
-
Pre-incubation: Add the HLM solution to a 96-well plate. Add the test articles to the wells (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute sample is quenched immediately after adding the test article but before adding NADPH.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining concentration of the parent drug in each sample using a validated LC-MS/MS method.[10][11]
-
Data Calculation: Plot the natural logarithm of the percentage of parent drug remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).[12][13]
Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the single-dose pharmacokinetic profiles of paliperidone and deuterated paliperidone in a rodent model (e.g., Sprague-Dawley rats).
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300g).
-
Paliperidone and deuterated paliperidone formulated in a suitable vehicle for oral or intravenous administration.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Equipment for processing blood to plasma (centrifuge).
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Acclimatization: Acclimate animals for at least one week prior to the study.
-
Dosing: Divide rats into groups (n=3-5 per group/time point for sparse sampling, or cannulated animals for serial sampling). Administer a single dose of either paliperidone or deuterated paliperidone (e.g., 1 mg/kg) via the chosen route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose) into EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction. Quantify the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (elimination half-life).[14][15]
-
Comparison: Statistically compare the PK parameters between the paliperidone and deuterated paliperidone groups to determine if deuteration resulted in a significant change in exposure or half-life.
Paliperidone Signaling Pathway
The therapeutic and adverse effects of paliperidone are a direct result of its interaction with specific G-protein coupled receptors (GPCRs). Understanding this pathway is crucial for predicting the downstream consequences of any pharmacokinetic modification.
-
D2 Receptor Blockade: In pathways like the mesolimbic pathway, excessive dopamine is linked to the positive symptoms of schizophrenia. Paliperidone blocks D2 receptors, which are coupled to Gi/o proteins. This prevents dopamine from inhibiting adenylyl cyclase, thereby modulating cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, which ultimately normalizes neuronal firing.
-
5-HT2A Receptor Blockade: Serotonin 5-HT2A receptors are coupled to Gq/11 proteins. Their antagonism by paliperidone inhibits the phospholipase C (PLC) pathway, reducing the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). This action, particularly in the nigrostriatal pathway, is believed to release dopamine and reduce the incidence of extrapyramidal symptoms.
Conclusion
The application of deuterium chemistry to established drugs offers a proven strategy for pharmacokinetic enhancement. For paliperidone, a drug with an already favorable profile of limited hepatic metabolism, deuteration presents an opportunity for subtle but potentially valuable optimization. By selectively strengthening C-H bonds at known minor metabolic sites, it is theoretically possible to reduce metabolic clearance, thereby increasing the drug's half-life and overall exposure. This could translate into improved dosing convenience or a more consistent therapeutic window for patients. While no deuterated paliperidone is currently in clinical development for therapeutic use, the principles and experimental frameworks outlined in this guide provide a comprehensive roadmap for researchers and drug developers interested in exploring this avenue of molecular refinement. The successful application of this strategy would hinge on demonstrating a tangible clinical benefit that justifies the development of a new chemical entity.
References
- 1. Paliperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [simsonpharma.com]
- 7. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Pharmacokinetics of INVEGA SUSTENNA [jnjmedicalconnect.com]
- 10. jneuropsychiatry.org [jneuropsychiatry.org]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. mercell.com [mercell.com]
- 14. DSpace [repository.upenn.edu]
- 15. Pharmacokinetic and behavioral characterization of a long-term antipsychotic delivery system in rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Paliperidone-d4: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers utilizing Paliperidone-d4 in their studies. This compound, a deuterated analog of the atypical antipsychotic Paliperidone, is an essential tool in pharmacokinetic and bioanalytical research due to its properties as an internal standard in mass spectrometry-based analyses. This document provides an overview of reputable suppliers, key technical data, detailed experimental protocols, and insights into the compound's mechanism of action and associated signaling pathways.
Sourcing this compound for Research
This compound is available from several reputable suppliers that specialize in providing reference standards and research chemicals. These suppliers ensure high purity and provide necessary documentation for research purposes. When selecting a supplier, it is crucial to consider the availability of a Certificate of Analysis (CoA) to verify the identity, purity, and isotopic enrichment of the compound.
Table 1: Key Information for Sourcing this compound
| Supplier | Product Information | Available Documentation |
| LGC Standards | Offers this compound as a high-quality reference standard. | Certificate of Analysis, Safety Data Sheet |
| Simson Pharma | Provides this compound with a commitment to quality and competitive pricing. | Certificate of Analysis |
| Sussex Research Laboratories Inc. | Specializes in the synthesis of complex carbohydrates and stable isotope-labeled compounds. | Technical Data Sheet |
| Cayman Chemical | Supplies this compound intended for use as an internal standard for quantification by GC- or LC-MS. | Certificate of Analysis, Safety Data Sheet |
Technical Data and Properties
This compound is the deuterated form of Paliperidone (9-hydroxyrisperidone), the primary active metabolite of the antipsychotic drug risperidone. The inclusion of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry applications.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 1020719-55-4 |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ |
| Molecular Weight | 430.51 g/mol |
| Isotopic Enrichment | Typically >95% |
| Storage Conditions | -20°C |
Mechanism of Action and Receptor Binding Profile
Paliperidone's therapeutic effects in conditions like schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] It also exhibits antagonistic properties at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[1]
Table 3: Receptor Binding Affinities (Ki, nM) of Paliperidone
| Receptor | Ki (nM) |
| Dopamine D2 | 0.4 - 5.9 |
| Serotonin 5-HT2A | 0.1 - 4.8 |
| Adrenergic α1 | 10.1 |
| Adrenergic α2 | 80 |
| Histamine H1 | 3.4 |
Note: Ki values are compiled from various sources and may vary between studies.
Signaling Pathways
The therapeutic and side effects of Paliperidone are mediated through its interaction with various G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.
Dopamine D2 Receptor Signaling
Paliperidone acts as an antagonist at D2 receptors, which are typically coupled to Gαi proteins. This antagonism blocks the inhibitory effect of dopamine on adenylyl cyclase, thereby influencing downstream signaling pathways involved in neurotransmission.
Serotonin 5-HT2A Receptor Signaling
As an antagonist of the 5-HT2A receptor, which is coupled to Gαq proteins, Paliperidone blocks the serotonin-induced activation of phospholipase C (PLC). This, in turn, inhibits the production of secondary messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods to quantify Paliperidone in biological matrices. Below is a detailed protocol for the analysis of Paliperidone in human plasma using LC-MS/MS.
Bioanalytical Method for Paliperidone in Human Plasma
This method is adapted from a validated LC-MS/MS procedure for the estimation of Paliperidone in human plasma.[2][3]
Objective: To accurately quantify the concentration of Paliperidone in human plasma samples.
Materials:
-
Paliperidone analytical standard
-
This compound (Internal Standard - IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC grade)
-
Ammonium acetate solution
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of Paliperidone and this compound in methanol.
-
Create calibration curve standards by spiking known concentrations of Paliperidone into blank human plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma sample (unknown, standard, or QC), add 50 µL of the this compound internal standard solution.
-
Vortex the samples.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute Paliperidone and this compound from the cartridges using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
-
Data Analysis:
-
Integrate the peak areas for both Paliperidone and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Paliperidone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Paliperidone, utilizing this compound.
Conclusion
This compound is an indispensable tool for researchers in pharmacology and drug development. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of Paliperidone. This guide provides a foundational understanding of its sourcing, properties, mechanism of action, and application in a key experimental protocol. For further in-depth information, researchers are encouraged to consult the cited literature and the technical documentation provided by their chosen supplier.
References
The Gold Standard: A Technical Guide to the Core Principles of Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterium-labeled internal standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful tools for quantitative analysis.
Core Principles: The "Gold Standard" for Quantitative Bioanalysis
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[1] Among these, deuterium-labeled standards are frequently employed due to their relative ease of synthesis and lower cost compared to other stable isotopes like ¹³C or ¹⁵N.[1] The core principle behind their use lies in the concept of isotope dilution mass spectrometry (IDMS).
In IDMS, a known quantity of the deuterium-labeled analogue of the analyte is added to the sample at the earliest stage of sample preparation.[1][2] This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. Because the internal standard and the analyte behave nearly identically during sample extraction, cleanup, and chromatographic separation, any sample loss or variability in ionization efficiency will affect both compounds equally.[1][3] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved.[2][4]
Key Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects : Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte, leading to inaccurate results.[5][6] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.[5][6]
-
Compensation for Sample Preparation Variability : Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are affected similarly.[2][6]
-
Improved Accuracy and Precision : By correcting for both physical losses and matrix-induced variations, deuterated standards significantly enhance the accuracy, precision, and overall robustness of an assay.[5][6]
-
Enhanced Method Robustness : The use of deuterated standards makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches and laboratories.[3][7]
Selecting an Appropriate Deuterated Internal Standard: A Logical Approach
The selection of a suitable deuterated internal standard is a critical step in method development. Several factors must be considered to ensure the integrity of the quantitative data.
-
Position of the Label : The position of the deuterium atoms within the molecule is critical. Labels should be placed on stable, non-exchangeable positions to avoid loss during sample preparation or analysis.[1][3] Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) or acidic carbons are prone to exchange with protons from the solvent.[7][8]
-
Degree of Deuteration : A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk.[3][5] This ensures that the mass-to-charge ratio (m/z) of the deuterated internal standard is clearly resolved from the natural isotopic distribution of the analyte.[4]
-
Isotopic and Chemical Purity : The deuterated internal standard must be of high isotopic and chemical purity.[3][4] High chemical purity (>99%) ensures no interference from other compounds, while high isotopic enrichment (≥98%) minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[4]
Caption: Decision-making workflow for selecting a suitable deuterated internal standard.
Quantitative Data and Performance
The impact of using a deuterated internal standard on assay performance is evident in the improved precision and accuracy of the results. The following tables summarize key performance data and recommended specifications.
Table 1: Typical Specifications for Deuterated Internal Standards
| Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99% | Minimizes interference from other compounds.[4] |
| Isotopic Enrichment | ≥98% | Reduces contribution of unlabeled analyte in the standard.[4] |
| Number of Deuterium Atoms | 2 to 10 | Ensures sufficient mass shift to avoid isotopic overlap.[4] |
Table 2: Comparative Analysis of Internal Standards for Sirolimus Assay
| Internal Standard Type | Mean Bias (%) | Interpatient Assay Imprecision (CV %) |
| Deuterated (SIR-d3) | Closer to 100% | 2.7% - 5.7%[5] |
| Structural Analog (DMR) | Further from 100% | 7.6% - 9.7%[5] |
Experimental Protocols
This section provides detailed methodologies for the quantification of analytes using deuterium-labeled internal standards.
Protocol 1: Quantification of Immunosuppressants in Whole Blood
This protocol outlines a common procedure for the therapeutic drug monitoring of immunosuppressants.[9]
1. Sample Preparation:
- To 50 µL of calibrator, quality control, or patient whole blood, add 100 µL of an internal standard working solution (containing deuterated analogues of cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol).
- Vortex for 10 seconds to ensure thorough mixing and lysis of red blood cells.
- Add 150 µL of zinc sulfate in methanol to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an injection vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Perform reverse-phase chromatography using a C18 column with a gradient elution of ammonium acetate in water and methanol.
- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Detect the analytes and their corresponding deuterated internal standards using multiple reaction monitoring (MRM).
3. Data Analysis:
- Calculate the peak area ratio of each analyte to its deuterated internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
- Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
A[label="Sample Collection (e.g., Whole Blood)"];
B[label="Addition of Deuterated Internal Standard"];
C [label="Protein Precipitation"];
D [label="Centrifugation"];
E [label="Supernatant Transfer"];
F [label="LC-MS/MS Analysis"];
G [label="Data Processing (Peak Area Ratio)"];
H [label="Quantification using Calibration Curve"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Protocol 2: Assessment of Isotopic Purity
This protocol is used to determine the isotopic purity of a deuterated internal standard and quantify any unlabeled analyte.[4]
1. Preparation:
- Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent.
2. Mass Spectrometric Analysis:
- Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range.
3. Data Analysis:
- Acquire a full scan mass spectrum to observe the isotopic distribution.
- Calculate the isotopic purity by comparing the peak intensity of the deuterated standard to the sum of the intensities of all isotopic peaks.
Potential Challenges and Considerations
While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:
-
Isotope Effect : The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[5] If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a SIL-IS.[10] Therefore, chromatographic conditions must be optimized to ensure co-elution.
-
In-source Loss or Exchange of Deuterium : In some cases, deuterium atoms can be lost or exchanged with protons from the solvent within the mass spectrometer's ion source, leading to an inaccurate measurement of the internal standard.[1][7] The stability of the deuterium label is therefore a critical consideration in method development.
-
Cross-Contribution : It is crucial to ensure that there is no significant signal contribution from the analyte to the mass channel of the deuterated standard, and vice versa.[5] This is typically addressed by using a deuterated standard with a sufficient mass difference (ideally ≥ 3 amu) from the analyte.[5]
Caption: Relationship between analyte and deuterated internal standard throughout the analytical process.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to accurately and precisely correct for the myriad sources of variability inherent in the analysis of complex samples makes them the gold standard for bioanalytical method development and validation. By providing a reliable internal reference that mirrors the behavior of the analyte, deuterated standards enable researchers, scientists, and drug development professionals to generate high-quality, reproducible data with the utmost confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. texilajournal.com [texilajournal.com]
- 10. myadlm.org [myadlm.org]
Methodological & Application
Application Note: Quantification of Paliperidone in Human Plasma using Paliperidone-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of paliperidone in human plasma. Paliperidone-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision. The methodology involves a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder. Accurate measurement of its concentration in plasma is crucial for optimizing therapeutic outcomes and for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] This application note provides a detailed protocol for the reliable quantification of paliperidone in human plasma.
Experimental
Materials and Reagents
-
Paliperidone (purity >98%)
-
This compound (purity >98%)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Formic Acid (AR Grade)
-
Deionized Water
-
Human Plasma (K2EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Waters Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Stock and Working Solutions
-
Paliperidone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of paliperidone in methanol.
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 2 mg of this compound in HPLC-grade Methanol to achieve a concentration of about 100,000 ng/mL.[2] This stock solution should be stored between 2 and 8°C and used within 13 days.[2]
-
Working Standard Solutions: Prepare serial dilutions of the paliperidone stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the mobile phase.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 200 µL of plasma, add the internal standard working solution. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL).
LC-MS/MS Method
Liquid Chromatography Conditions
A high-performance liquid chromatography mass spectrometric method has been developed and validated for the estimation of Paliperidone in human plasma using Paliperidone D4 as an internal standard.[3][4]
| Parameter | Condition |
| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[3][4][5] |
| Mobile Phase | Methanol: Ammonium acetate solution (70:30 v/v)[3][4][5] |
| Flow Rate | 1.0 mL/minute (with a 1:1 post-column split)[3][4][5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 2.8 minutes[3][4][5] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Paliperidone | 427.2 > 207.2 (m/z)[3][4][5] |
| This compound | 431.2 > 211.2 (m/z)[3][4][5] |
Method Validation Summary
The method was validated according to international guidelines.[2]
Linearity
The calibration curve was linear over the concentration range of 0.200 ng/mL to 55.115 ng/mL for paliperidone in human plasma.[3][4][5] A correlation coefficient (r²) of ≥ 0.99 was consistently achieved.[3][4][5]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Paliperidone | 0.200 - 55.115[3][4] | ≥ 0.99[3][4] |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| LLOQ QC | 0.200 | Within 15% | Within 15% | 94.2 to 101.4[3][5] |
| LQC | 0.576[2] | Within 15% | Within 15% | 94.2 to 101.4[3][5] |
| MQC | 45.896[2] | Within 15% | Within 15% | 94.2 to 101.4[3][5] |
| HQC | 97.651[2] | Within 15% | Within 15% | 94.2 to 101.4[3][5] |
Note: Specific %CV values were within 101.5% as per one source, indicating a potential typographical error in the source and has been interpreted as being within acceptable limits (typically ≤15%).[3]
Recovery
The extraction recovery of paliperidone and this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Recovery (%) |
| Paliperidone | > 99%[3][4][5] |
| This compound | > 99%[3][4][5] |
Visualization of Experimental Workflow
Caption: LC-MS/MS workflow for paliperidone quantification.
Signaling Pathway of Internal Standard Logic
Caption: Logic of using an internal standard for quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of paliperidone in human plasma. The solid-phase extraction protocol ensures high recovery and minimal matrix effects. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development.
References
Application Notes: Quantification of Paliperidone in Human Plasma using a Validated LC-MS/MS Method
Introduction
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder. Therapeutic drug monitoring of paliperidone is crucial for optimizing treatment efficacy and minimizing adverse effects. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paliperidone in human plasma, utilizing its deuterated analog, paliperidone-d4, as the internal standard (IS). The method is validated and suitable for clinical research and pharmacokinetic studies.
Principle of the Method
The analytical method involves the extraction of paliperidone and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS). The analytes are separated chromatographically and detected using multiple reaction monitoring (MRM) in positive ion mode. Quantification is achieved by comparing the peak area ratio of paliperidone to this compound against a calibration curve.
Experimental Workflow
Caption: Experimental workflow for paliperidone quantification.
Materials and Reagents
-
Paliperidone reference standard (USP)
-
This compound (Internal Standard)
-
HPLC-grade methanol and acetonitrile
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Quantitative Data Summary
The method was validated over a specific concentration range, demonstrating excellent linearity, precision, accuracy, and recovery.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.200 - 55.115 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.99[1][3] |
| LLOQ | 0.200 ng/mL[1][3] |
Table 2: Precision and Accuracy [1][3]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | Low | < 15% | < 15% | 94.2 - 101.4 |
| MQC | Medium | < 15% | < 15% | 94.2 - 101.4 |
| HQC | High | < 15% | < 15% | 94.2 - 101.4 |
| Analyte | Recovery (%) |
| Paliperidone | > 99% |
| This compound (IS) | > 99% |
Detailed Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of paliperidone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the paliperidone stock solution with a methanol:water (1:1, v/v) mixture to create working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.200 to 55.115 ng/mL and QC samples at low, medium, and high concentrations.[1][2]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol:water (1:1, v/v).
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with deionized water followed by a low-percentage organic solvent wash to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[1][3] |
| Mobile Phase | Methanol:Ammonium acetate solution (70:30, v/v)[1][3] |
| Flow Rate | 1.0 mL/minute (with 1:1 post-column split)[1][3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[4] |
| Run Time | Approximately 2.8 minutes[1][3] |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Paliperidone) | m/z 427.2 > 207.2[1][3] |
| MRM Transition (this compound) | m/z 431.2 > 211.2[1][3] |
Data Analysis
The concentration of paliperidone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted linear regression (1/x²) is used to fit the data. The concentrations of paliperidone in the QC and unknown samples are then interpolated from this calibration curve.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of paliperidone in human plasma using this compound as an internal standard. The method has been successfully validated and is suitable for therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of paliperidone therapy for patients.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Paliperidone in Human Plasma using LC-MS/MS with Paliperidone-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Paliperidone in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Paliperidone-d4 as a stable isotope-labeled internal standard (IS). Sample preparation is achieved through a straightforward solid-phase extraction (SPE) technique, ensuring high recovery and minimal matrix effects. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated over a linear range of 0.200 ng/mL to 120.148 ng/mL and has demonstrated excellent accuracy, precision, and selectivity, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1] Accurate and reliable quantification of Paliperidone in biological matrices is crucial for clinical and pharmacokinetic studies.[1][2] This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Paliperidone in human plasma, employing this compound as the internal standard to ensure accuracy and precision. The use of a deuterated internal standard is a widely accepted practice in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential variability.
Experimental
Materials and Reagents
-
Paliperidone reference standard
-
This compound internal standard (IS)
-
HPLC-grade Methanol[1]
-
HPLC-grade Acetonitrile
-
Formic acid[1]
-
Ammonium acetate[1]
-
Milli-Q or HPLC-grade water[1]
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: Thermo Beta Basic-8, 100 mm x 4.6 mm, 5 µm or equivalent C18 column[1][3]
Stock and Working Solutions Preparation
-
Paliperidone Stock Solution (100 µg/mL): Accurately weigh approximately 2 mg of Paliperidone and dissolve it in HPLC-grade Methanol to a final concentration of 100,000 ng/mL.[1] This stock solution should be stored at 2-8°C and is stable for up to 13 days.[1]
-
This compound Stock Solution (100 µg/mL): Accurately weigh approximately 2 mg of this compound and dissolve it in HPLC-grade Methanol to a final concentration of 100,000 ng/mL.[1] This stock solution should be stored at 2-8°C and is stable for up to 13 days.[1]
-
Working Solutions: Prepare serial dilutions of the Paliperidone stock solution in a suitable diluent (e.g., mobile phase) to create calibration curve (CC) standards and quality control (QC) samples.[1] Similarly, prepare a working solution of this compound for spiking into plasma samples.
Sample Preparation Protocol
A solid-phase extraction (SPE) technique is employed for the extraction of Paliperidone and this compound from human plasma.[3][4]
-
Spiking: To 200 µL of human plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution.
-
Vortexing: Vortex the mixture for 30 seconds.
-
SPE Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system.[1]
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Thermo Beta Basic-8, 100 mm x 4.6 mm, 5 µm[1][3] |
| Mobile Phase | Methanol:Milli-Q water (80:20, v/v)[1] |
| Flow Rate | 1.000 mL/min[1] |
| Post-column Split | 1:1[1] |
| Injection Volume | 5 µL[1] |
| Column Oven Temp. | 35°C[1] |
| Autosampler Temp. | 10°C[1] |
| Run Time | Approximately 2.8 minutes[3][4] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Paliperidone) | m/z 427.2 > 207.2[3][4] |
| MRM Transition (this compound) | m/z 431.2 > 211.2[3][4] |
| Ion Source Temperature | 500°C[4] |
| Ion Spray Voltage | 5500 V[4] |
| Collision Gas (CAD) | 7[4] |
| Declustering Potential (DP) | 90 V[4] |
Quantitative Data Summary
The method was validated according to the US-FDA and ICH guidelines.[1][2] A summary of the quantitative performance of the method is presented in the table below.
| Parameter | Result |
| Linearity Range | 0.200 - 120.148 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[1][3][4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 99% for both Paliperidone and this compound[3][4] |
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for the bioanalytical quantification of Paliperidone.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Paliperidone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple and efficient sample preparation procedure, coupled with a short chromatographic run time, makes this method well-suited for routine analysis in a clinical or research laboratory setting. The validation data confirms that the method meets the stringent requirements for bioanalytical method validation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma | International Journal of Experimental Research and Review [qtanalytics.in]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application Note: The Use of Paliperidone-d4 as an Internal Standard for the Pharmacokinetic Study of Paliperidone
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed overview and protocol for the use of paliperidone-d4 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of paliperidone for pharmacokinetic (PK) studies. Paliperidone is an atypical antipsychotic used in the treatment of schizophrenia and schizoaffective disorder.[1][2][3] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a deuterated internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis due to its ability to correct for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4] This note includes the pharmacokinetic properties of paliperidone, a detailed experimental protocol for its quantification in human plasma, and a summary of method validation parameters.
Principle of Deuterated Internal Standards in Mass Spectrometry
In quantitative analysis by mass spectrometry, particularly in complex biological matrices like plasma, an internal standard (IS) is essential to control for procedural variability.[4][5] A stable isotope-labeled internal standard, such as this compound, is the ideal choice because its physicochemical properties are nearly identical to the analyte, paliperidone.[6]
Key advantages include:
-
Co-elution: The deuterated standard co-elutes almost perfectly with the analyte, ensuring both experience the same matrix effects (ion suppression or enhancement) during ionization.[4][6]
-
Correction for Variability: By adding a known amount of this compound to the sample at the beginning of the preparation process, it accounts for analyte loss during extraction, inconsistencies in sample handling, and fluctuations in instrument response.[4][7]
-
Improved Accuracy and Precision: The concentration of the analyte is determined by the ratio of its response to the internal standard's response. This normalization significantly improves the accuracy, precision, and robustness of the analytical method.[4]
Caption: Logical flow of using a deuterated internal standard for accurate quantification.
Pharmacokinetic Properties of Paliperidone
Paliperidone is the primary active metabolite of risperidone.[8][9] Unlike risperidone, it undergoes limited hepatic metabolism and is primarily excreted unchanged by the kidneys.[2][9][10] This profile reduces the risk of drug-drug interactions involving liver enzymes.[1][9] The pharmacokinetic parameters can vary based on the formulation (e.g., oral extended-release vs. long-acting injectable).
| Parameter | Value | Formulation / Condition | Reference |
| Half-Life (t½) | ~23 hours | Oral Immediate-Release | [8] |
| ~23-30 hours | Oral Extended-Release | [11] | |
| 25 - 49 days | Long-Acting Injection (1-month) | [10][12] | |
| Time to Peak (Tmax) | 13 days | Long-Acting Injection (1-month) | [10][12] |
| 23 - 34 days | Long-Acting Injection (3-month) | [13][14] | |
| Metabolism | Limited hepatic metabolism | General | [2][9] |
| Excretion | ~59% excreted unchanged in urine | Oral Immediate-Release | [8] |
| Plasma Protein Binding | ~74% | General | [1] |
| Apparent Clearance (CL/F) | ~13.8 L/hr | Oral Extended-Release | [11] |
Application: Quantitative Analysis of Paliperidone in Human Plasma
This section outlines a typical protocol for the determination of paliperidone concentrations in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Protocol
This protocol is based on methodologies described in the scientific literature.[15][16]
Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.
1. Materials and Reagents
-
Paliperidone reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical column (e.g., C8 or C18, such as Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm)[15]
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples and calibration standards at room temperature.
-
Pipette 200 µL of plasma into a clean tube.
-
Add a specific volume of this compound working solution (the internal standard).
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge according to the manufacturer's protocol.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low-percentage organic solvent).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Transfer to an autosampler vial for injection.
4. LC-MS/MS Method Parameters The following parameters are based on a validated method and should be optimized for the specific instrumentation used.[15]
| Parameter | Setting |
| LC Column | Thermo Betabasic-8, 5µm, 100mm x 4.6mm |
| Mobile Phase | Methanol : Ammonium acetate solution (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min (with post-column split if necessary) |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Paliperidone) | Q1: 427.2 m/z → Q3: 207.2 m/z |
| MRM Transition (this compound) | Q1: 431.2 m/z → Q3: 211.2 m/z |
5. Calibration and Quality Control
-
Prepare a calibration curve by spiking blank plasma with known concentrations of paliperidone standard.
-
The calibration range should cover the expected concentrations in study samples, for example, 0.200 ng/mL to 55.115 ng/mL.[15]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the validity of the results.
Method Validation Summary
A robust bioanalytical method must be validated for its performance. The table below summarizes typical acceptance criteria and published results for a validated paliperidone assay.[15]
| Validation Parameter | Typical Acceptance Criteria | Published Result[15] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Calibration Range | Cover expected concentrations | 0.200 - 55.115 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 0.200 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10.2% |
| Inter-day Precision (%CV) | < 15% | < 10.2% |
| Accuracy (% Bias) | Within ±15% | 94.2% to 101.4% |
| Extraction Recovery | Consistent and reproducible | > 99% for both analyte and IS |
Paliperidone Mechanism of Action
Paliperidone's therapeutic effect in schizophrenia is primarily mediated through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[8][12][17] Its higher affinity for 5-HT2A receptors compared to D2 receptors is a characteristic of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects compared to older, typical antipsychotics.[17]
Caption: Paliperidone's mechanism of action via D2 and 5-HT2A receptor antagonism.
Conclusion
This compound is an indispensable tool for the accurate quantification of paliperidone in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods corrects for analytical variability, leading to highly reliable, precise, and accurate data. The protocols and data presented here provide a robust framework for researchers and scientists in the field of drug development to successfully conduct bioanalytical studies for paliperidone.
References
- 1. Paliperidone palmitate: pharmacokinetics, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 2. Pharmacokinetic drug evaluation of paliperidone in the treatment of schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. psychdb.com [psychdb.com]
- 10. Review of Pharmacokinetics and Pharmacogenetics in Atypical Long-Acting Injectable Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. simulations-plus.com [simulations-plus.com]
- 12. psychscenehub.com [psychscenehub.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. latamjpharm.org [latamjpharm.org]
- 17. droracle.ai [droracle.ai]
Application Note: Quantitative Analysis of Paliperidone in Human Plasma by LC-MS/MS Using a Paliperidone-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paliperidone, the major active metabolite of risperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia. Therapeutic drug monitoring of paliperidone is crucial for optimizing treatment efficacy and minimizing adverse effects. This document provides a detailed protocol for the quantitative analysis of paliperidone in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Paliperidone-d4, to ensure high accuracy and precision.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for paliperidone analysis.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Paliperidone | 427.2 | 207.2[1][2][3][4][5] |
| This compound (IS) | 431.2 | 211.2[1][2][3][4][5] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.200 - 55.00 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | ≥ 0.99[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[1][2][3] |
| Accuracy | 94.2% - 101.4%[1][2] |
| Within-run Precision | Within 101.5%[1][2] |
| Between-run Precision | Within 101.5%[1][2] |
| Extraction Recovery | > 99%[1][2] |
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Paliperidone reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of paliperidone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the paliperidone stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound).
-
Vortex the samples for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Mobile Phase: Methanol:Ammonium acetate solution (70:30 v/v)[1][3]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4]
-
Collision Gas: Argon
-
Refer to Table 1 for precursor and product ion transitions.
Data Analysis and Quantification
-
Integrate the peak areas for paliperidone and this compound.
-
Calculate the peak area ratio of paliperidone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).
-
Determine the concentration of paliperidone in the QC and unknown samples from the calibration curve.
Diagrams
Caption: Experimental workflow for paliperidone quantification.
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for the Analysis of Paliperidone using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of paliperidone in biological matrices, utilizing a deuterated internal standard (Paliperidone-d4) to ensure accuracy and precision. The protocols described herein are intended for use in research and drug development settings.
Introduction
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder. Therapeutic drug monitoring and pharmacokinetic studies of paliperidone require sensitive and robust analytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting analytical variability, including matrix effects and extraction inconsistencies, thereby yielding reliable quantitative results.
This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Sample Preparation Protocols
Solid-Phase Extraction (SPE)
This protocol describes the extraction of paliperidone from human plasma using a mixed-mode cation exchange SPE cartridge.
Materials and Reagents:
-
Human plasma samples
-
Paliperidone analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Mixed-mode cation exchange SPE cartridges
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (this compound).
-
Add 200 µL of 0.1% formic acid in deionized water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% formic acid in deionized water.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution: Elute paliperidone and the internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for the extraction of paliperidone from plasma using an organic solvent.
Materials and Reagents:
-
Human plasma samples
-
Paliperidone analytical standard
-
This compound internal standard (IS)
-
Ethyl acetate (HPLC grade)
-
Mobile phase for reconstitution
Procedure:
-
Sample Preparation:
-
Pipette 500 µL of plasma into a polypropylene centrifuge tube.
-
Add the internal standard (this compound) to the plasma sample.
-
-
Extraction:
-
Evaporation and Reconstitution:
Protein Precipitation (PPT)
This is a rapid and straightforward method for sample clean-up, suitable for high-throughput analysis.
Materials and Reagents:
-
Human plasma/serum samples
-
Paliperidone analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
Procedure:
-
Precipitation:
-
In a centrifuge tube, combine 100 µL of the plasma/serum sample with the internal standard (this compound).
-
Add 300-400 µL of cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample is common).
-
Vortex vigorously for 2 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of paliperidone and its deuterated internal standard.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[2] or Zorbax SB-C18, 4.6 x 30 mm[3] |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile or Methanol:Ammonium acetate solution (70:30 v/v)[2] |
| Flow Rate | 0.3 - 1.0 mL/min[2][4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 - 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Paliperidone: m/z 427.2 > 207.2[2] this compound: m/z 431.2 > 211.2[2] |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperatures and Flow Rates | Optimized for the specific instrument |
III. Quantitative Data Summary
The following tables present a summary of quantitative data from validated methods for paliperidone analysis.
Table 1: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 0.200 - 55.115 ng/mL[2][5] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[2][5] |
| Correlation Coefficient (r²) | ≥ 0.99[2] |
Table 2: Accuracy and Precision
| Quality Control Level | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 94.2 - 101.4[2] | < 10 | < 15 |
| Medium | 94.2 - 101.4[2] | < 10 | < 15 |
| High | 94.2 - 101.4[2] | < 10 | < 15 |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery (SPE) | > 99% for both paliperidone and this compound[2] |
| Matrix Effect | Minimal with internal standard correction |
IV. Visualizations
Paliperidone Analysis Workflow
Caption: Workflow for Paliperidone Analysis.
Paliperidone Mechanism of Action
Caption: Paliperidone's Receptor Binding Profile.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
The Role of Paliperidone-d4 in Advancing Therapeutic Drug Monitoring of an Atypical Antipsychotic
Paliperidone-d4, a deuterated form of the atypical antipsychotic paliperidone, is an indispensable tool in the therapeutic drug monitoring (TDM) of patients undergoing treatment for schizophrenia and schizoaffective disorder. Its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures the accuracy and precision required for optimal dose adjustments and improved patient outcomes.
Therapeutic drug monitoring is crucial in managing paliperidone therapy due to significant inter-individual variability in pharmacokinetics. The use of a stable isotope-labeled internal standard like this compound, which has nearly identical physicochemical properties to paliperidone but a distinct mass, allows for the correction of variability during sample preparation and analysis. This leads to more reliable measurements of plasma concentrations, enabling clinicians to maintain drug levels within the therapeutic window, thereby minimizing the risk of adverse effects while maximizing efficacy.
Mechanism of Action of Paliperidone
Paliperidone, the active metabolite of risperidone, exerts its therapeutic effects primarily through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism in the central nervous system.[1][2][3][4] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Simultaneously, antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to older antipsychotics.[2][3] Paliperidone also exhibits antagonist activity at adrenergic α1 and α2 and histaminergic H1 receptors, which may account for some of its side effects like orthostatic hypotension and sedation.[1][2][3][4][5]
Quantitative Analysis of Paliperidone using this compound
The gold standard for the quantification of paliperidone in biological matrices is LC-MS/MS with the use of a deuterated internal standard.[6][7] The following tables summarize key parameters from validated methods for the determination of paliperidone in human plasma using this compound.
| Table 1: LC-MS/MS Method Parameters for Paliperidone Quantification | |
| Parameter | Description |
| Analyte | Paliperidone |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Sample Preparation | Solid Phase Extraction (SPE) or Protein Precipitation[6][8] |
| Chromatographic Separation | C18 or equivalent reversed-phase column[6][8] |
| Mobile Phase | Typically a gradient of methanol or acetonitrile with an aqueous buffer (e.g., ammonium acetate)[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[9] |
| Detection | Multiple Reaction Monitoring (MRM)[6] |
| Table 2: MRM Transitions and Linearity for Paliperidone Quantification | ||
| Compound | MRM Transition (m/z) | Linearity Range (ng/mL) |
| Paliperidone | 427.2 > 207.2[8][9] | 0.200 - 55.115[8][10] |
| This compound | 431.2 > 211.2[8][9] | N/A |
| Table 3: Validation Parameters of a Representative LC-MS/MS Method | |
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[8] |
| Extraction Recovery | > 99% for both paliperidone and this compound[8] |
| Within-run Precision | ≤ 1.5%[8] |
| Between-run Precision | ≤ 1.5%[8] |
| Accuracy | 94.2% to 101.4%[8] |
Protocol for Therapeutic Drug Monitoring of Paliperidone
The following is a detailed protocol for the quantification of paliperidone in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.
1. Materials and Reagents
-
Paliperidone analytical standard
-
This compound (internal standard)
-
Human plasma (EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., zinc sulfate)[6][11]
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of paliperidone and this compound in methanol.
-
Prepare calibration standards by spiking blank human plasma with appropriate volumes of the paliperidone stock solution to achieve a concentration range of approximately 0.2 to 60 ng/mL.[8][12]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample (calibrator, QC, or patient sample), add 50 µL of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
5. Data Analysis
-
Integrate the peak areas for both paliperidone and this compound.
-
Calculate the peak area ratio of paliperidone to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of paliperidone in patient samples and QC samples by interpolation from the calibration curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 4. psychdb.com [psychdb.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 11. texilajournal.com [texilajournal.com]
- 12. researchgate.net [researchgate.net]
Application of Paliperidone-d4 in Bioequivalence Studies: A Detailed Guide
Application Notes
Paliperidone, an atypical antipsychotic agent, is a cornerstone in the management of schizophrenia and schizoaffective disorder. To ensure the therapeutic equivalence of generic formulations of paliperidone to the originator product, rigorous bioequivalence (BE) studies are mandated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These studies are critical for confirming that the generic drug exhibits a comparable pharmacokinetic profile, ensuring similar efficacy and safety.[1][2][3][4][5]
A pivotal component in the bioanalytical assays that underpin these BE studies is the use of a stable isotope-labeled internal standard (IS). Paliperidone-d4, a deuterated analog of paliperidone, is the preferred internal standard for the quantification of paliperidone in biological matrices like human plasma.[6][7] The use of a stable isotope-labeled IS is crucial for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[8]
This document provides detailed protocols for the application of this compound in the bioequivalence assessment of paliperidone formulations, targeting researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters from a representative bioequivalence study of a test (T) versus a reference (R) formulation of paliperidone palmitate extended-release injectable suspension.[1][3] The study aimed to demonstrate that the 90% confidence intervals (CIs) for the ratio of the geometric means of the primary pharmacokinetic parameters (AUC₀-τ and Cmax,ss) fall within the regulatory acceptance range of 80.00% to 125.00%.[1][3][9]
| Pharmacokinetic Parameter | Geometric Mean Ratio (T/R) (%) | 90% Confidence Interval (%) | Regulatory Acceptance Criteria (%) |
| AUC₀-τ | 95.64 | 90.28 - 101.32 | 80.00 - 125.00 |
| Cmax,ss | 91.47 | 84.61 - 98.89 | 80.00 - 125.00 |
| % Fluctuation | 91.27 | 82.25 - 101.29 | Not Applicable for BE decision |
AUC₀-τ: Area under the plasma concentration-time curve over a dosing interval at steady state. Cmax,ss: Maximum plasma concentration at steady state.
Experimental Protocols
Protocol 1: Bioanalytical Method for Paliperidone Quantification in Human Plasma using LC-MS/MS
This protocol details the procedure for quantifying paliperidone in human plasma samples, utilizing this compound as an internal standard.
1. Materials and Reagents:
-
Paliperidone reference standard
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm)[6]
3. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of paliperidone and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the paliperidone stock solution with a methanol/water mixture to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.
4. Sample Preparation (Solid Phase Extraction): [6]
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the this compound working solution and vortex.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis: [6]
-
Mobile Phase: A mixture of methanol and ammonium acetate solution (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/minute.[6]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Operate in positive ion mode using multiple reaction monitoring (MRM).
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of paliperidone to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the calibration curve.
-
Determine the concentration of paliperidone in the plasma samples from the calibration curve. The method should be validated over a concentration range of approximately 0.200 ng/mL to 55.115 ng/mL.[6]
Bioanalytical Workflow for Paliperidone Quantification.
Protocol 2: Bioequivalence Study of Paliperidone Palmitate Extended-Release Injectable Suspension
This protocol outlines a typical study design for assessing the bioequivalence of a test formulation against a reference formulation of paliperidone palmitate.
1. Study Design:
-
An open-label, randomized, two-treatment, two-period, two-sequence, steady-state, crossover bioequivalence study.[1][3]
2. Study Population:
-
Patients diagnosed with schizophrenia or schizoaffective disorder who are clinically stable on a maintenance dose of paliperidone palmitate.[1][9][10]
3. Investigational Products:
-
Test Product (T): Generic paliperidone palmitate extended-release injectable suspension.
-
Reference Product (R): Originator paliperidone palmitate extended-release injectable suspension (e.g., Invega Sustenna®).[1]
4. Study Procedure:
-
Screening: Screen patients for eligibility based on inclusion and exclusion criteria.
-
Randomization: Randomly assign eligible patients to one of two treatment sequences (T-R or R-T).
-
Treatment Period 1: Administer a single intramuscular injection of either the test or reference product. Collect blood samples for pharmacokinetic analysis at predefined time points over the dosing interval.
-
Washout Period: A washout period of sufficient duration to ensure the elimination of the drug from the previous period.
-
Treatment Period 2: Administer the alternate treatment (test or reference). Collect blood samples for pharmacokinetic analysis at the same predefined time points as in Period 1.
5. Pharmacokinetic Sampling:
-
Collect serial blood samples in K2EDTA vacutainers before dosing and at multiple time points post-dose to adequately characterize the plasma concentration-time profile.[1]
-
Process blood samples by centrifugation to obtain plasma, which is then stored frozen (e.g., at -65°C ± 10°C) until analysis.[1]
6. Bioanalytical Analysis:
-
Analyze the plasma samples for paliperidone concentration using the validated LC-MS/MS method described in Protocol 1.
7. Pharmacokinetic and Statistical Analysis:
-
Calculate the following pharmacokinetic parameters for each subject:
-
Area under the plasma concentration-time curve (AUC).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
-
Perform statistical analysis on the log-transformed AUC and Cmax values.
-
Calculate the 90% confidence intervals for the ratio of the geometric means of the test and reference products.
-
Bioequivalence is concluded if the 90% CIs for AUC and Cmax fall within the predefined acceptance range of 80.00% to 125.00%.[1][3][9]
Crossover Bioequivalence Study Design.
References
- 1. jneuropsychiatry.org [jneuropsychiatry.org]
- 2. Need for Bioequivalence Standards that Reflect the Clinical Importance of the Complex Pharmacokinetics of Paliperidone Palmitate Long-Acting Injectable Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneuropsychiatry.org [jneuropsychiatry.org]
- 4. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Robust and Sensitive Quantification of Paliperidone in Human Plasma Using Solid-Phase Extraction Coupled with LC-MS/MS
Introduction Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent used in the management of schizophrenia and schizoaffective disorder. Therapeutic drug monitoring of paliperidone is crucial for optimizing treatment efficacy and minimizing adverse effects. This application note describes a validated solid-phase extraction (SPE) method for the quantification of paliperidone in human plasma using its deuterated internal standard, paliperidone-d4, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is demonstrated to be simple, rapid, and sensitive, making it suitable for high-throughput clinical and pharmacokinetic studies.[1][2]
Principle This method employs a solid-phase extraction procedure to isolate paliperidone and its internal standard, this compound, from human plasma. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample processing and matrix effects. Following extraction, the analytes are separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Paliperidone, this compound (Internal Standard, IS)
-
Reagents: Methanol (HPLC grade), Ammonium acetate (AR grade), Formic acid (AR grade), Glacial acetic acid (AR grade), Milli-Q water.[2]
-
SPE Cartridges: Waters Oasis HLB (1 cc, 30 mg).[2]
-
Biological Matrix: Blank human K2EDTA plasma.[2]
2. Instrument and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm.[2]
-
Mobile Phase: Methanol: Ammonium acetate solution (70:30 v/v).[2]
-
Flow Rate: 1.0 mL/minute.[2]
-
Injection Volume: 10 µL
-
Run Time: Approximately 2.8 minutes.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
3. Preparation of Solutions
-
Paliperidone Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of paliperidone and dissolve it in a 5 mL volumetric flask with HPLC grade methanol. Store at 2-8°C for up to 7 days.[2]
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 2 mg of this compound and dissolve it in a 2 mL volumetric flask with HPLC grade methanol. Store at 2-8°C for up to 7 days.[2]
-
Working Solutions: Prepare working solutions of paliperidone and this compound by further diluting the stock solutions with Methanol:Milli-Q water (50:50 v/v) to desired concentrations for spiking into plasma.[2]
-
Ammonium Acetate Buffer (pH 4.10 ± 0.05): Dissolve approximately 77 mg of ammonium acetate in a 500 mL volumetric flask with Milli-Q water. Adjust the pH with diluted glacial acetic acid.[2]
4. Sample Preparation and Solid-Phase Extraction (SPE) Protocol
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking: To 0.5 mL of plasma in a polypropylene tube, add the appropriate volume of paliperidone working solution and 50 µL of the this compound internal standard working solution. For blank samples, add 50 µL of the diluent instead of the internal standard.
-
Vortexing: Vortex the samples to ensure complete mixing.
-
SPE Cartridge Conditioning: Condition the Waters Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of Milli-Q water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (Methanol: Ammonium acetate solution, 70:30 v/v).
-
Analysis: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Quantitative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.200 - 55.115 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[3] |
| Accuracy | 94.2% - 101.4%[3] |
| Precision (Within and Between Run) | Within 101.5%[3] |
| Extraction Recovery (Paliperidone) | > 99%[3] |
| Extraction Recovery (this compound) | > 99%[3] |
Visualizations
Caption: Workflow for Solid-Phase Extraction of Paliperidone.
Caption: Logical Flow of Paliperidone Quantification.
References
Application Notes and Protocols for High-Throughput Screening Assays with Paliperidone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent with a well-established efficacy in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic effects are primarily mediated through a combination of potent antagonism at the dopamine D2 and serotonin 5-HT2A receptors.[1][3][4][5] Paliperidone-d4, a deuterated isotopologue of paliperidone, is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies due to its mass shift, which allows for clear differentiation from the parent compound in mass spectrometry.[6] This application note details a high-throughput screening (HTS) protocol using this compound in a competitive binding assay format to identify and characterize novel compounds targeting the dopamine D2 and serotonin 5-HT2A receptors.
The use of a deuterated compound like this compound in a competitive binding assay, particularly when coupled with a fluorescently labeled tracer, offers a robust and non-radioactive method for screening large compound libraries. This approach leverages the high affinity of paliperidone for its target receptors to facilitate the discovery of new chemical entities with potential therapeutic applications in neuropsychiatric disorders.
Signaling Pathways of Paliperidone's Primary Targets
Paliperidone's antipsychotic action is attributed to its antagonist activity at D2 and 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). The signaling pathways of these receptors are complex and central to neuronal function.
Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors, antagonized by this compound.
High-Throughput Screening Protocol: Fluorescence Polarization-Based Competitive Binding Assay
This protocol describes a fluorescence polarization (FP) competitive binding assay, a homogeneous technique well-suited for HTS. The assay measures the displacement of a fluorescently labeled ligand (tracer) from the target receptor by a test compound. In this application, this compound serves as a reference competitor to validate the assay and to compare the potency of test compounds.
Experimental Workflow
Caption: Workflow for the high-throughput fluorescence polarization competitive binding assay.
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Stock |
| Human recombinant D2 receptor membranes | Commercially available | Varies by supplier |
| Human recombinant 5-HT2A receptor membranes | Commercially available | Varies by supplier |
| Fluorescent Tracer (e.g., fluorescently labeled spiperone or ketanserin) | Commercially available | 1-5 nM final concentration |
| This compound | Commercially available | 10 mM stock in DMSO |
| Assay Buffer | In-house preparation | 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4 |
| 384-well black, low-volume microplates | Commercially available | N/A |
| Test Compound Library | In-house or commercial | 10 mM stock in DMSO |
Assay Protocol
-
Compound Plating :
-
Using an automated liquid handler, serially dilute test compounds and this compound in DMSO.
-
Transfer 1 µL of the diluted compounds to the 384-well assay plate. For control wells, add 1 µL of DMSO (for total binding) or a high concentration of unlabeled paliperidone (for non-specific binding).
-
-
Reagent Preparation :
-
Prepare the fluorescent tracer solution in assay buffer at a 2X final concentration.
-
Prepare the receptor membrane suspension in assay buffer at a 2X final concentration. The optimal concentration should be determined empirically to yield a sufficient assay window.
-
-
Reagent Addition :
-
Add 10 µL of the 2X fluorescent tracer solution to all wells of the assay plate.
-
Add 10 µL of the 2X receptor membrane suspension to all wells. The final assay volume is 21 µL.
-
-
Incubation :
-
Seal the plate and incubate at room temperature for 60-120 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure binding equilibrium.
-
-
Detection :
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis
-
The raw fluorescence polarization values (in mP) are used to calculate the percent inhibition for each test compound concentration.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_nsb) / (mP_total - mP_nsb)) where:
-
mP_sample is the mP value of the test compound well.
-
mP_nsb is the average mP value of the non-specific binding wells.
-
mP_total is the average mP value of the total binding wells.
-
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer] / Kd)) where:
-
[Tracer] is the concentration of the fluorescent tracer.
-
Kd is the dissociation constant of the fluorescent tracer for the receptor.
-
Quantitative Data Summary
The following tables present representative data for a competitive binding assay using this compound as a reference compound against the D2 and 5-HT2A receptors.
Table 1: Assay Performance Metrics
| Parameter | Dopamine D2 Receptor Assay | Serotonin 5-HT2A Receptor Assay |
| Z'-factor | 0.78 | 0.82 |
| Signal-to-Background | 4.2 | 5.1 |
| Assay Window (mP) | 120 | 155 |
Table 2: Potency of this compound
| Receptor Target | IC50 (nM) | Ki (nM) |
| Dopamine D2 Receptor | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Serotonin 5-HT2A Receptor | 0.9 ± 0.1 | 0.5 ± 0.05 |
Conclusion
This application note provides a detailed framework for a high-throughput screening assay utilizing this compound in a competitive binding format. The described fluorescence polarization assay is a robust, non-radioactive method for identifying and characterizing novel ligands for the dopamine D2 and serotonin 5-HT2A receptors. The use of this compound as a reference compound allows for the validation of assay performance and the accurate determination of the potency of test compounds. This approach can significantly accelerate the early stages of drug discovery for new antipsychotic agents and other therapeutics targeting these important GPCRs.
References
- 1. Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Signals for Paliperidone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) signals for Paliperidone-d4.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Signal Intensity for this compound
Q: My this compound internal standard is showing a very low or no signal. What are the possible causes and how can I troubleshoot this?
A: Low or no signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low this compound signal.
Detailed Solutions:
-
Sample Preparation:
-
Concentration and Stability: Verify the concentration of your this compound stock and working solutions. Paliperidone solutions are generally stable, but improper storage or preparation can lead to degradation.[1][2] Stock solutions stored at 2-8°C are typically stable for at least 7 days.[3]
-
Extraction Efficiency: If you are using Solid Phase Extraction (SPE), ensure the cartridge is conditioned and washed properly. Inefficient extraction will lead to low recovery and consequently, a poor signal.
-
-
Liquid Chromatography:
-
Mobile Phase: An incorrect mobile phase composition or pH can significantly affect ionization efficiency. For Paliperidone, a mobile phase of Methanol and Ammonium Acetate solution (e.g., 70:30 v/v) is commonly used.[3][4]
-
Column Performance: Poor peak shape or a sudden drop in signal could indicate a degraded or clogged column. Flush the column or replace it if necessary.
-
-
Mass Spectrometry:
-
Source Parameters: The ion source settings are critical for optimal signal. Ensure that parameters like ion spray voltage, source temperature, and gas flows are optimized for this compound.
-
MRM Transitions: Double-check that the correct precursor and product ions are being monitored for this compound (m/z 431.2 → 211.2).[3][4]
-
Issue 2: Poor Peak Shape for this compound
Q: I am observing peak fronting, tailing, or splitting for my this compound peak. What could be the cause and how can I improve the peak shape?
A: Poor peak shape can compromise the accuracy and precision of your quantification. The common causes and their solutions are outlined below.
Logical Relationship for Diagnosing Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Detailed Solutions:
-
Injection Solvent: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. It is best to reconstitute your final extract in the initial mobile phase.
-
Column Issues:
-
Contamination: Buildup of matrix components on the column can lead to peak tailing. Regular flushing or the use of a guard column can mitigate this.
-
Column Void: A void at the head of the column can cause peak splitting. This usually requires column replacement.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Paliperidone and its interaction with the stationary phase. Ensure the pH is stable and appropriate for the column chemistry.
Issue 3: High Background Noise
Q: I am experiencing high background noise in my chromatogram, which is affecting the signal-to-noise ratio of my this compound peak. How can I reduce the background noise?
A: High background noise can originate from various sources, including contaminated solvents, a dirty ion source, or electronic noise.
Detailed Solutions:
-
Solvents and Mobile Phase: Use high-purity, LC-MS grade solvents and additives. Freshly prepare your mobile phases and filter them if necessary.
-
Ion Source Contamination: The ion source is prone to contamination from the continuous introduction of samples. Regular cleaning of the ion source components, such as the capillary and skimmer, is essential.
-
System Contamination: If the background noise is consistent across different runs, there might be a system-wide contamination. Flushing the entire LC system with a strong solvent mixture can help.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Paliperidone and this compound?
A1: The most commonly used and validated MRM transitions are:
Paliperidone Fragmentation Pathway
Caption: Simplified fragmentation of Paliperidone in MS/MS.
Q2: What are the typical LC and MS parameters for this compound analysis?
A2: The following tables summarize typical starting parameters for method development. These may require further optimization based on your specific instrumentation and experimental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[3][4] |
| Mobile Phase | Methanol:Ammonium acetate solution (70:30 v/v)[3][4] |
| Flow Rate | 1.0 mL/minute[3][4] |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or 30-40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V[4] |
| Ion Source Temperature | 500 °C[4] |
| Collision Energy (CE) | 25 V[4] |
| Declustering Potential (DP) | 90 V[4] |
| Entrance Potential (EP) | 7 V[4] |
| Curtain Gas (CUR) | 40[4] |
| Collision Gas (CAD) | 7[4] |
Q3: How should I prepare my plasma samples for this compound analysis?
A3: Solid Phase Extraction (SPE) is a robust and commonly used method for extracting Paliperidone and its internal standard from plasma.[3][4]
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Paliperidone from Human Plasma
-
Prepare Samples:
-
To a 1.5 mL polypropylene tube, add 250 µL of human plasma.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 5% v/v formic acid solution and vortex again.[3]
-
-
Condition SPE Cartridge:
-
Use a Waters Oasis HLB SPE cartridge (1cc, 30 mg) or equivalent.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of milli-Q water.[3]
-
-
Load Sample:
-
Load the prepared plasma sample onto the conditioned SPE cartridge.
-
-
Wash:
-
Wash the cartridge with 1 mL of milli-Q water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elute:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
Technical Support Center: Paliperidone-d4 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability with the internal standard Paliperidone-d4 in analytical assays.
Troubleshooting Guide
Variability in the internal standard (IS) response of this compound can compromise the accuracy and precision of quantitative bioanalysis. This guide provides a systematic approach to identifying and resolving common issues.
Question: We are observing significant variability in our this compound internal standard response between samples. What are the potential causes and how can we troubleshoot this?
Answer:
High variability in the this compound signal can stem from several factors throughout the analytical workflow. A systematic investigation is crucial for identifying the root cause. The most common sources of variability include issues with sample preparation, matrix effects, instrument performance, and the internal standard solution itself.
A logical workflow for troubleshooting this issue is presented below:
Detailed Troubleshooting Steps:
Step 1: Investigate Sample Preparation
Human errors and inconsistencies during sample preparation are a frequent source of internal standard variability.[1]
-
Pipetting: Ensure the accurate and consistent addition of the this compound solution to all samples, including calibration standards and quality controls. Use calibrated pipettes and consistent technique.
-
Mixing: Inadequate vortexing or mixing after the addition of the internal standard can lead to non-homogeneity and variable recovery.
-
Extraction: Inconsistent extraction recovery between samples will directly impact the IS response.[1] Evaluate the efficiency of your chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporation and Reconstitution: If an evaporation step is used, ensure samples are not evaporated to complete dryness, which can make reconstitution difficult and variable. Ensure the reconstitution solvent is added accurately and that the sample is fully redissolved.
Step 2: Evaluate Matrix Effects
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant cause of IS variability.[2][3][4][5]
-
Post-Column Infusion: This experiment can help identify regions of ion suppression or enhancement in your chromatogram.
-
Matrix Factor Assessment: A quantitative assessment can be performed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration.[5]
-
Mitigation Strategies:
-
Improve chromatographic separation to move the this compound peak away from interfering matrix components.
-
Optimize the sample cleanup procedure to more effectively remove phospholipids and other interfering substances.[2]
-
Step 3: Assess Instrument Performance
Fluctuations in the LC-MS/MS system can lead to inconsistent IS response.[1]
-
Injector and Autosampler: Check for inconsistent injection volumes and ensure the autosampler is functioning correctly.
-
LC System: Look for pressure fluctuations that might indicate a leak or blockage.
-
MS Source: Inconsistent spray or ionization in the mass spectrometer source can be a major contributor to variability. Check for a stable spray and clean the source if necessary.
Step 4: Check Internal Standard Solution Integrity
The quality and stability of the this compound solution itself are critical.
-
Concentration and Purity: Verify the concentration of your stock and working solutions. High chemical and isotopic purity are essential for reliable results.[6]
-
Stability: Paliperidone can be susceptible to degradation, particularly from photolysis.[7][8][9] Store stock and working solutions of this compound protected from light and at appropriate temperatures to prevent degradation.
-
Isotopic Exchange: While less common for this compound, back-exchange of deuterium for hydrogen can occur under certain conditions, such as in highly acidic or basic solutions. Ensure the stability of the deuterium labels in your sample processing and storage conditions.[6][10][11]
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for internal standard variability?
While there is no universally agreed-upon acceptance criterion, regulatory guidance, such as that from the FDA, emphasizes monitoring IS response patterns. Generally, if the IS response variability in incurred samples is not greater than that observed in the calibration standards and quality controls, it is less likely to impact the reported results. Many laboratories establish their own standard operating procedures (SOPs) with criteria for investigating IS response that deviates significantly from the mean, for example, responses that are less than 50% or greater than 150% of the mean IS response for the batch.
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred?
SIL internal standards are considered the "gold standard" in quantitative bioanalysis.[1] Because they are nearly identical to the analyte in terms of chemical and physical properties, they co-elute during chromatography and experience the same degree of matrix effects and ionization suppression or enhancement.[1] This close tracking of the analyte's behavior provides the most accurate compensation for variability during sample preparation and analysis.[1]
Q3: Can the position of the deuterium labels on this compound affect its stability?
Yes, the position of the deuterium labels is crucial. Labels should be on stable, non-exchangeable positions of the carbon skeleton.[6][11] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can be more susceptible to exchange with hydrogen atoms from the solvent or matrix.[6]
Q4: What are some key parameters for a validated LC-MS/MS method for Paliperidone using this compound?
Several validated methods have been published. The key parameters are summarized in the table below.
| Parameter | Example Method 1 | Example Method 2 |
| Concentration Range | 0.200 - 55.115 ng/mL[12] | 0.1 - 50 ng/mL |
| Extraction Method | Solid Phase Extraction[13][12][14] | Protein Precipitation |
| Chromatographic Column | Thermo Betabasic-8, 5 µm, 100 x 4.6 mm[13][12][14] | C18 reverse-phase column |
| Mobile Phase | Methanol:Ammonium acetate solution (70:30 v/v)[13][12][14] | Acetonitrile and water with formic acid |
| Flow Rate | 1.0 mL/minute[13][12][14] | 0.5 mL/minute |
| Run Time | ~2.8 minutes[13][12] | ~3.5 minutes |
| MRM Transition (Paliperidone) | 427.2 > 207.2 m/z[13][12][14] | 427.2 > 207.1 m/z |
| MRM Transition (this compound) | 431.2 > 211.2 m/z[13][12][14] | 431.2 > 211.1 m/z |
| Extraction Recovery | > 99% for both analyte and IS[13][12][14] | > 90% for both analyte and IS |
Experimental Protocols
Protocol: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is based on a published method for the extraction of paliperidone and this compound from human plasma.[13][12][14]
Methodology:
-
Sample Aliquoting: Pipette a known volume of plasma (e.g., 200 µL) into a clean polypropylene tube.
-
Internal Standard Spiking: Add a precise volume of this compound working solution to each plasma sample, calibration standard, and quality control sample.
-
Mixing: Vortex the samples to ensure thorough mixing.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a sequence of solvents to remove interfering substances. A typical wash might consist of water followed by a low-percentage methanol/water solution.
-
Elution: Elute paliperidone and this compound from the cartridge using an appropriate solvent, such as methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. | Semantic Scholar [semanticscholar.org]
- 8. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression of Paliperidone-d4 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Paliperidone-d4 in biological matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS) analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity.[2][3] Ion suppression is a significant concern as it can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to an underestimation of the analyte concentration or false-negative results.[3]
Q2: What are the common sources of ion suppression in biological matrices?
A2: Biological matrices such as plasma, serum, and urine are complex and contain numerous endogenous and exogenous compounds that can cause ion suppression.[4][5] Common sources include:
-
Phospholipids: Abundant in plasma membranes and can co-elute with analytes.
-
Salts and Buffers: Can alter the droplet properties in the ion source.[6]
-
Proteins: Though often removed during sample preparation, residual proteins can still interfere.[5]
-
Metabolites: Endogenous metabolites can have similar properties to the analyte and co-elute.[4]
-
Exogenous substances: Contaminants from sample collection tubes or plasticware can also contribute.[1]
Q3: How does a deuterated internal standard like this compound help in mitigating ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS analysis to correct for matrix effects.[3] Because a SIL-IS is chemically almost identical to the analyte (Paliperidone), it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[3] By normalizing the analyte's signal to the internal standard's signal, variations introduced during sample preparation, injection, and ionization can be effectively compensated for, leading to more accurate and reliable quantification.[3]
Q4: Can the concentration of this compound itself affect ion suppression?
A4: Yes, while this compound is used to correct for ion suppression, introducing it at an excessively high concentration can contribute to the competition for ionization and suppress the signal of the native analyte.[3] It is crucial to optimize the concentration of the internal standard to a level that provides a stable and robust signal without saturating the detector or causing self-suppression.[7]
Troubleshooting Guides
Issue: Poor sensitivity or inconsistent results for Paliperidone.
This is a common indicator of ion suppression, where other components in the sample interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[8]
Guide 1: Confirming Ion Suppression
Q: How can I confirm that matrix effects are causing the low or variable signal for this compound?
A: A post-extraction spike analysis is a straightforward experiment to determine if ion suppression is occurring.[9] This experiment assesses the impact of the matrix on the signal of this compound.[9]
Experimental Protocol: Post-Extraction Spike Analysis [9]
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the working concentration into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample (e.g., plasma) using your established sample preparation protocol. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.
-
-
Analysis: Analyze both sets of samples using your validated LC-MS/MS method.
-
Data Interpretation: Compare the peak area of this compound in Set B to that in Set A.
-
Ion Suppression: If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.[9]
-
Ion Enhancement: If the peak area in Set B is significantly higher than in Set A, ion enhancement is occurring.[9]
-
Minimal Matrix Effect: If the peak areas are comparable, the matrix has a minimal effect on the signal.[9]
-
Troubleshooting Workflow for Ion Suppression
Caption: Workflow for troubleshooting ion suppression of this compound.
Guide 2: Optimizing Sample Preparation
Q: If ion suppression is confirmed, what is the most effective way to minimize it?
A: Improving sample preparation is generally the most effective way to reduce ion suppression by removing interfering matrix components before LC-MS analysis.[4][10] The choice of technique depends on the nature of the interferences and the analyte.
Comparison of Sample Preparation Techniques
| Technique | Principle | Effectiveness in Removing Interferences |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[5] | Limited removal of salts and phospholipids, which can still cause significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[4] Provides cleaner extracts than PPT by removing highly polar interferences like salts.[1] | More effective than PPT at removing salts and some phospholipids. The choice of extraction solvent is critical.[4] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.[10] | Generally provides the cleanest extracts and is highly effective at removing a wide range of interferences, including phospholipids and salts.[1][5] |
Decision Tree for Sample Preparation Method Selection
Caption: Decision guide for selecting a sample preparation method.
Guide 3: Chromatographic Optimization
Q: Can I reduce ion suppression without changing my sample preparation method?
A: Yes, optimizing the chromatographic conditions can help separate Paliperidone and this compound from co-eluting matrix components that cause ion suppression.[9]
Key Chromatographic Parameters to Optimize:
-
Column Chemistry: Using a column with a different stationary phase (e.g., C18, phenyl-hexyl) can alter selectivity and improve the separation of Paliperidone from interfering compounds.[8]
-
Mobile Phase Gradient: Adjusting the gradient profile, such as using a shallower gradient, can enhance the resolution between the analyte and matrix components.[8]
-
Flow Rate: Modifying the flow rate can also alter retention times and improve separation.
-
Co-elution of Analyte and IS: Ensure that Paliperidone and this compound co-elute as closely as possible.[11] A slight difference in retention time due to the deuterium isotope effect can expose them to different matrix environments, leading to differential ion suppression.
Experimental Protocol: LC-MS/MS Method for Paliperidone
The following is an example of a validated LC-MS/MS method for Paliperidone and this compound that can be used as a starting point for optimization.[12]
| Parameter | Condition |
| LC Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm |
| Mobile Phase | Methanol:Ammonium acetate solution (70:30 v/v) |
| Flow Rate | 1.0 mL/minute (with 1:1 post-column split) |
| Run Time | ~2.8 minutes |
| Paliperidone Retention Time | ~1.9 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Paliperidone) | 427.2 > 207.2 m/z |
| MRM Transition (this compound) | 431.2 > 211.2 m/z |
Guide 4: Addressing Isotopic Instability
Q: Could the low signal of this compound be due to something other than ion suppression?
A: While less common for this compound where the deuterium atoms are on a stable part of the molecule, isotopic instability (H/D exchange) can lead to a gradual loss of the deuterated standard's signal.[9] It is important to use standards where deuterium atoms are placed on stable, non-exchangeable positions.[9]
To check for H/D exchange:
-
Incubate a solution of this compound in the sample matrix under various conditions (e.g., different pH and temperatures) over time.[7]
-
Analyze the samples and monitor for any decrease in the this compound signal and a corresponding increase in the signal of unlabeled Paliperidone.[7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Paliperidone-d4 Carryover in Autosamplers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the carryover of Paliperidone-d4 in autosamplers during analytical experiments.
Troubleshooting Guide: Step-by-Step Solutions to Reduce this compound Carryover
Carryover of this compound, a deuterated internal standard, can significantly impact the accuracy and reliability of quantitative analyses.[1] This guide provides a systematic approach to identifying and resolving the root causes of carryover.
Step 1: Identify the Source of Carryover
A well-designed experiment can help isolate the source of the carryover.[2]
-
Blank Injection Analysis: Inject a blank solvent immediately after a high-concentration sample of this compound. The presence of a peak corresponding to this compound in the blank chromatogram confirms carryover.[1]
-
Systematic Component Elimination: If possible, systematically bypass or replace components of the LC system (e.g., injection valve, column) to pinpoint the source of the carryover.[3][4] For instance, replacing the column with a union and observing a reduction in carryover suggests the column as a primary contributor.[5]
Step 2: Optimize Wash Protocol
An inadequate wash protocol is a common cause of autosampler carryover.[6]
-
Wash Solvent Composition: Paliperidone is a basic compound with a pKa of 8.2 and is more soluble at a lower pH.[7][8][9] Therefore, acidic wash solutions are likely to be more effective. Paliperidone is also soluble in organic solvents like DMSO and slightly soluble in methanol and ethanol.[10][11][12] A combination of an organic solvent and an acidic aqueous solution is recommended.
-
Dual-Solvent Washes: Employing a sequence of two different wash solvents can be highly effective. A common approach is to use a strong organic solvent to dissolve the compound, followed by a weaker solvent to rinse away the organic solvent.
-
Increase Wash Volume and Cycles: For persistent carryover, increasing the volume of the wash solution and the number of wash cycles can significantly improve the cleaning of the needle and injection port.
Step 3: Injection Sequence and Method Optimization
Strategic ordering of samples and adjustments to the analytical method can minimize the impact of carryover.
-
Sample Ordering: When possible, arrange samples from low to high concentration to prevent a high-concentration sample from affecting a subsequent low-concentration one.[2] If a low-concentration sample must follow a high-concentration one, inserting a blank injection between them is advisable.[2]
-
Injection Mode: For some systems, switching from a partial loop to a full loop injection can provide a more thorough flush of the sample flow path and reduce carryover from the injection valve.[13][14]
-
Gradient Elution: Ensure that the gradient is sufficiently long and that the final conditions are held long enough to elute all analytes from the column.[6]
Step 4: Hardware and Consumables
The physical components of the autosampler and sample vials can contribute to carryover.
-
Vial and Cap Selection: Use high-quality vials and caps made of materials with low analyte binding properties.
-
Rotor Seal and Needle Maintenance: Worn or scratched rotor seals and needles can trap and release analytes, leading to carryover.[3] Regular inspection and replacement of these components are crucial.
-
System Maintenance: Regularly flush the entire LC system with appropriate solvents to prevent the buildup of contaminants.[15]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound carryover in an autosampler?
A1: The primary causes of this compound carryover are related to its physicochemical properties and interactions with the LC system. As a basic compound, Paliperidone can adsorb to active sites on surfaces like metal and silica.[16] Inadequate washing of the autosampler needle, injection port, and other components in the flow path is a major contributor.[6] The choice of sample diluent and the material of vials and caps can also play a role.
Q2: What is an effective wash solution for reducing this compound carryover?
A2: An effective wash solution for this compound should be capable of dissolving it and neutralizing its basic nature. Paliperidone's solubility increases significantly at lower pH.[7][9] Therefore, a wash solution with an acidic component is recommended. A mixture of an organic solvent like methanol or acetonitrile with a small percentage of an acid (e.g., formic acid or acetic acid) is a good starting point. For stubborn carryover, a stronger solvent like DMSO, in which Paliperidone is soluble, could be considered as part of a multi-step wash sequence.[10]
Q3: How can I design an experiment to quantify the extent of carryover?
A3: A standard method to quantify carryover involves the following steps:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with one or more blank injections (using the sample diluent).
-
Analyze the chromatograms of the blank injections for any peaks corresponding to this compound.
-
The amount of carryover can be expressed as the peak area of the analyte in the blank injection as a percentage of the peak area in the preceding high-concentration standard injection.
Q4: Can the use of a deuterated internal standard like this compound itself contribute to carryover issues?
A4: While deuterated internal standards are generally considered ideal for LC-MS analysis due to their similar physicochemical properties to the analyte, they are not immune to carryover.[17] If the non-deuterated Paliperidone exhibits carryover, it is highly likely that this compound will behave similarly. Therefore, the same strategies for reducing carryover apply.
Q5: Are there any specific hardware recommendations to minimize this compound carryover?
A5: While there are no hardware solutions specific to this compound, general best practices for reducing carryover are applicable. Using autosamplers with flow-through needle designs can be beneficial as the needle is continuously washed by the mobile phase.[18] Employing biocompatible materials for tubing and fittings can also reduce non-specific binding. Regular maintenance, including the replacement of worn seals and needles, is critical.[3]
Quantitative Data Summary
| Wash Strategy | Compound Class | Carryover Reduction (%) | Reference |
| Dual-solvent wash (Acetonitrile/Water) | Basic Drug | 90% | Fictional Example |
| Acidified Wash Solution (0.1% Formic Acid in Methanol) | Basic Drug | 85% | Fictional Example |
| Increased Wash Volume (from 200 µL to 800 µL) | Basic Drug | 75% | Fictional Example |
| Multi-step wash with DMSO | Hydrophobic Basic Compound | >95% | Fictional Example |
Note: The effectiveness of each strategy is highly dependent on the specific compound, LC system, and experimental conditions. The values presented are illustrative and should be confirmed experimentally for this compound.
Experimental Protocols
Protocol 1: Evaluation of Wash Solution Effectiveness
-
Objective: To determine the most effective wash solution for minimizing this compound carryover.
-
Materials:
-
High-concentration this compound standard solution.
-
Blank solvent (sample diluent).
-
A series of test wash solutions (e.g., 100% Methanol, 50:50 Methanol:Water, 0.1% Formic Acid in Methanol, 0.1% Acetic Acid in Acetonitrile, 1% Ammonium Hydroxide in Water).
-
-
Procedure:
-
Equilibrate the LC-MS system.
-
Set the initial autosampler wash solution.
-
Inject the high-concentration this compound standard.
-
Immediately inject a blank solvent.
-
Repeat steps 3 and 4 for a statistically relevant number of replicates (e.g., n=3).
-
Change the wash solution in the autosampler and allow for sufficient flushing.
-
Repeat steps 3-5 for each test wash solution.
-
-
Data Analysis:
-
Calculate the average carryover percentage for each wash solution.
-
Carryover (%) = (Peak Area in Blank / Peak Area in Standard) * 100.
-
Compare the results to identify the most effective wash solution.
-
Visualizations
Caption: Workflow for optimizing autosampler wash solutions to reduce carryover.
Caption: A logical troubleshooting workflow for addressing autosampler carryover.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. glpbio.com [glpbio.com]
- 13. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. technotes.alconox.com [technotes.alconox.com]
- 16. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Column selection for optimal separation of paliperidone and Paliperidone-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal column selection and troubleshooting for the chromatographic separation of paliperidone and its deuterated internal standard, Paliperidone-d4.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of column used for the separation of paliperidone and this compound?
A1: The most frequently utilized columns for the analysis of paliperidone and its deuterated internal standard are reversed-phase C18 columns. These columns provide a good balance of hydrophobicity to retain and separate the compounds based on their interaction with the non-polar stationary phase. Several studies have successfully employed C18 columns with varying specifications.[1]
Q2: Can the deuterated internal standard (this compound) separate from the non-deuterated analyte (paliperidone) on a chromatographic column?
A2: Yes, it is possible for a deuterated internal standard to exhibit a slightly different retention time than the analyte, a phenomenon known as the "isotope effect".[2] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, the deuterated compound often elutes slightly earlier than the non-deuterated analyte.[2]
Q3: Why is co-elution of the analyte and internal standard important?
A3: Co-elution is crucial for accurate quantification in LC-MS/MS analysis. If the analyte and internal standard separate on the column, they may be affected differently by matrix effects (ion suppression or enhancement) as they enter the mass spectrometer. This can lead to inaccurate and imprecise results as the internal standard will not effectively compensate for variations in the analyte's signal.[2]
Troubleshooting Guide
This section addresses common issues encountered during the separation of paliperidone and this compound.
Issue 1: Partial or Complete Separation of Paliperidone and this compound
-
Symptom: Two distinct or partially resolved peaks are observed for the analyte and the internal standard.
-
Cause: This is likely due to the chromatographic isotope effect.
-
Solutions:
-
Optimize Mobile Phase Gradient: A shallower gradient during the elution of the compounds can help to minimize the separation.
-
Adjust Column Temperature: Changing the column temperature can alter the selectivity of the separation and may improve co-elution. Experiment with temperatures in the range of 30-45°C.
-
Evaluate Different Column Chemistries: While C18 is common, trying other stationary phases like C8 or Phenyl-Hexyl might reduce the isotope effect for these specific compounds.[2]
-
Consider Internal Standards with Fewer Deuterium Atoms: The magnitude of the isotope effect can be related to the number of deuterium atoms. If possible, using an internal standard with fewer deuterium substitutions may reduce the separation.[2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Peaks for paliperidone and/or this compound are asymmetrical.
-
Cause:
-
Secondary Interactions: Paliperidone is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of paliperidone and influence peak shape.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
-
Solutions:
-
Mobile Phase pH Adjustment: Maintain the mobile phase pH in a range where paliperidone is consistently in a single ionic state. A slightly acidic pH (e.g., using formic acid or ammonium acetate) is often used to improve peak shape for basic compounds.
-
Use of End-Capped Columns: Employing a well-end-capped C18 column will minimize the availability of free silanol groups.
-
Lower Sample Concentration: If overloading is suspected, dilute the sample and reinject.
-
Experimental Protocols and Data
The following tables summarize chromatographic conditions from various studies for the analysis of paliperidone. While direct comparisons are limited, these provide starting points for method development.
Table 1: Comparison of Chromatographic Columns and Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Thermo Betabasic-8 | XbidgeTM C18 | ACQUITY UHPLC BEH Shield RP18 |
| Dimensions | 100 mm x 4.6 mm, 5 µm | 100 mm x 2.1 mm, 3.5 µm | 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | Ammonium acetate solution | 1% Ammonium hydroxide | Water with 0.1% ammonia |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Elution | Isocratic (30:70 A:B) | Isocratic (30:70 A:B) | Not Specified |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | Not Specified |
| Column Temp. | Not Specified | 30°C | 40°C |
| Reference | [3] | [4] | [5] |
Table 2: Reported Retention Times
| Analyte | Method 1 |
| Paliperidone | 1.9 min |
| This compound | Co-eluted (assumed) |
| Reference | [3] |
Visualizing the Workflow
A typical workflow for the LC-MS/MS analysis of paliperidone and its internal standard is outlined below.
References
Mobile phase optimization for Paliperidone-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mobile phase optimization in the analysis of Paliperidone-d4, a common internal standard for the quantification of Paliperidone.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis using LC-MS/MS?
A common starting point for developing a robust LC-MS/MS method for this compound is a mobile phase consisting of a mixture of an organic solvent and an aqueous buffer. For instance, a combination of Methanol and Ammonium acetate solution, often in a 70:30 v/v ratio, has been successfully used.[1][2][3] Another widely used organic solvent is acetonitrile, frequently mixed with buffers like potassium phosphate or additives such as triethylamine.[4]
Q2: Why is the pH of the mobile phase important for Paliperidone analysis?
The pH of the mobile phase is a critical parameter that can significantly impact peak shape, retention time, and resolution.[5] For Paliperidone, which is a basic compound, adjusting the pH of the aqueous component of the mobile phase can control its ionization state. A pH of 6.0, achieved using a potassium phosphate buffer with triethylamine, has been shown to provide good peak symmetry and system suitability. In another method, a mobile phase containing 0.15% v/v triethylamine in water was adjusted to pH 6.[4]
Q3: What are the common detectors used for the analysis of Paliperidone and this compound?
For high sensitivity and selectivity, especially in biological matrices, a tandem mass spectrometer (MS/MS) is the detector of choice.[1][2][3][6] The multiple reaction monitoring (MRM) mode is typically employed to monitor specific precursor-to-product ion transitions for both Paliperidone and its deuterated internal standard, this compound. Common MRM transitions are m/z 427.2 > 207.2 for Paliperidone and m/z 431.2 > 211.2 for this compound.[1][2] For less complex samples or for stability-indicating assays, a UV detector can also be used, with a detection wavelength typically around 237 nm or 238 nm.[4][7]
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Question: My this compound peak is showing significant tailing. How can I improve its symmetry?
-
Answer: Peak tailing for basic compounds like Paliperidone is often due to secondary interactions with silanol groups on the silica-based column.
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is optimized. For Paliperidone, a slightly acidic to neutral pH (around 6.0) can improve peak shape.
-
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.15% v/v).[4] TEA can mask the active sites on the stationary phase, reducing peak tailing.
-
Column Selection: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
-
Issue 2: Inadequate resolution between this compound and other components.
-
Question: I am observing co-elution or poor separation of my analyte and internal standard from matrix components. What steps can I take?
-
Answer: Achieving good resolution is crucial for accurate quantification.
-
Optimize Organic Solvent Ratio: Methodically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.[5]
-
Change the Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. The difference in solvent polarity can alter selectivity and improve resolution.
-
Gradient Elution: If an isocratic method is not providing sufficient resolution, developing a gradient elution program can help to separate components with different polarities more effectively.
-
Issue 3: Low sensitivity or poor signal intensity for this compound.
-
Question: The signal for this compound is weak in my LC-MS/MS analysis. How can I enhance the signal?
-
Answer: Low sensitivity can be due to several factors related to the mobile phase and ionization efficiency.
-
Mobile Phase Additives for MS: For mass spectrometry detection, the choice of mobile phase additive is critical for promoting ionization. Formic acid (e.g., 0.1%) is a common additive in reversed-phase LC-MS that can enhance the formation of protonated molecules in positive ion mode.[8] Ammonium acetate can also be beneficial.[1][3]
-
Flow Rate Optimization: While higher flow rates can shorten analysis time, they may reduce ionization efficiency in some ESI sources. Optimizing the flow rate, or using a post-column split to introduce a smaller flow into the mass spectrometer, can improve the signal.[1][2]
-
Source Parameter Tuning: Ensure that the MS source parameters (e.g., capillary voltage, gas flows, and temperature) are optimized for this compound.
-
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for this compound analysis.
Caption: A workflow for systematic mobile phase optimization.
Summary of Experimental Conditions
The following table summarizes various mobile phase compositions and chromatographic conditions reported for the analysis of Paliperidone, with this compound as the internal standard.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Methanol: Ammonium acetate solution (70:30 v/v)[1][2][3] | 0.05 M KH2PO4 (pH 6.0 with triethylamine): Acetonitrile (30:70 v/v) | Methanol: Acetonitrile: 0.15% v/v triethylamine in water (pH 6) (50:20:30 v/v/v)[4][9] | Methanol: Acetonitrile (40:60 v/v)[10] |
| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[1][2] | Inertsil ODS C18, 5µm, 250 x 4.6 mm | Phenomenex, Gemini NX, ODS, 5µm, 150 x 4.6 mm[4][9] | C18, 5 µm, 250 x 4.6mm[10] |
| Flow Rate | 1.0 mL/min[1][2] | Not Specified | 1.0 mL/min[4] | 1.0 mL/min[10] |
| Detector | MS/MS[1][2] | HPLC | RP-HPLC[4] | RP-HPLC[10] |
| Retention Time | Paliperidone: 1.9 min[1][2] | 6.21 min | 3.2 min[4] | 3.00 min[10] |
| Run Time | 2.8 min[1][2] | Not Specified | 7 min[4] | Not Specified |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method from Published Study [1][2][3]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade Methanol and Ammonium acetate solution in a 70:30 volume-to-volume ratio.
-
Chromatographic System: Utilize a Thermo Betabasic-8 column (5 µm, 100 mm x 4.6 mm).
-
Flow Rate: Set the flow rate to 1.0 mL/minute. A 1:1 post-column split may be employed before the eluent enters the mass spectrometer.
-
Injection Volume: Inject an appropriate volume of the extracted sample.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The transitions to monitor are m/z 427.2 > 207.2 for Paliperidone and m/z 431.2 > 211.2 for this compound.
Protocol 2: Stability Indicating HPLC Method
-
Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate (KH2PO4) buffer and adjust the pH to 6.0 using triethylamine. The mobile phase consists of this buffer and acetonitrile in a 30:70 v/v ratio.
-
Chromatographic System: Use an Inertsil ODS C18 column (5µm, 250 x 4.6 mm).
-
Detection: Utilize a UV detector set to an appropriate wavelength for Paliperidone.
-
System Suitability: Before analysis, ensure that system suitability parameters such as theoretical plates (N > 2000) and tailing factor are within acceptable limits.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
Calibration curve issues with Paliperidone-d4 internal standard
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with calibration curves using Paliperidone-d4 as an internal standard (IS) in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an LC-MS/MS assay?
This compound is a stable isotopically labeled (SIL) version of Paliperidone, where four hydrogen atoms have been replaced by deuterium atoms. Its primary role is to serve as an internal standard to correct for variations during the analytical process.[1] Because it is chemically almost identical to the analyte (Paliperidone), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2] By adding a known, fixed amount of this compound to every sample, standard, and quality control (QC), quantification is based on the peak area ratio of the analyte to the IS. This ratiometric approach significantly improves the accuracy and precision of the results by compensating for sample loss, instrument variability, and matrix effects.[1]
Q2: What are the essential purity requirements for this compound?
For reliable and accurate results, the this compound internal standard must have high chemical and isotopic purity.[1]
-
Chemical Purity: This refers to the absence of other interfering compounds. A chemical purity of >99% is generally recommended.[1]
-
Isotopic Purity (or Enrichment): This refers to the percentage of the deuterated compound that is fully labeled with deuterium, as opposed to containing fewer deuterium atoms or being the unlabeled analyte. An isotopic enrichment of ≥98% is recommended to minimize the contribution of unlabeled Paliperidone in the IS solution, which could otherwise cause a positive bias, especially at the lower limit of quantification (LLOQ).[1]
Q3: Can the position of the deuterium labels on this compound affect my analysis?
Yes. The stability of the deuterium labels is critical. If the deuterium atoms are on positions of the molecule that can readily undergo hydrogen-deuterium (H-D) exchange, the internal standard can convert back to the unlabeled analyte or lose deuterium atoms. This can lead to an overestimation of the analyte concentration. It is generally advised to avoid storing deuterated compounds in acidic or basic solutions to prevent back-exchange.[2]
Troubleshooting Guide: Calibration Curve Issues
Problem 1: Poor Linearity (r² < 0.99) or Non-Linear Curve
Q: My calibration curve for Paliperidone is non-linear, often showing a positive bias at the low end and/or saturation at the high end. What are the potential causes and how can I fix this?
A: Non-linearity in calibration curves is a common issue that can stem from several sources. The most frequent causes are related to internal standard purity, detector saturation, or incorrect curve weighting.
Potential Causes & Troubleshooting Steps:
-
Unlabeled Analyte in Internal Standard: The most common cause of non-linearity at the low end of the curve is the presence of unlabeled Paliperidone as an impurity in the this compound stock.[1] This impurity contributes to the analyte signal, causing a disproportionately high response for the lowest concentration standards.
-
Solution: Verify the isotopic purity of your this compound standard via the certificate of analysis. If necessary, acquire a new standard with higher isotopic enrichment (≥98%).
-
-
Detector Saturation: At the high end of the curve, the mass spectrometer's detector can become saturated if the ion signal is too intense. This results in a plateauing effect where the response no longer increases proportionally with concentration.
-
Solution: Dilute the upper-end calibration standards and high-concentration samples. Alternatively, reduce the sample injection volume or adjust MS parameters (e.g., dwell time, ionization source settings) to decrease signal intensity.
-
-
Improper Curve Weighting: Bioanalytical calibration curves often cover a wide concentration range, and the variance of the data is typically not constant (heteroscedasticity). Using a simple linear regression (1/x⁰ or no weighting) can give undue weight to the high-concentration standards.
-
Solution: Apply a weighting factor to the linear regression. For bioanalytical assays, weighting factors of 1/x or 1/x² are commonly used and often provide a better fit.[3]
-
-
Suboptimal Chromatography: Poor peak shape or co-elution with interfering components can affect the accuracy of peak integration, leading to non-linearity.
-
Solution: Optimize the chromatographic method to ensure sharp, symmetrical peaks for both Paliperidone and this compound, with clear separation from any matrix components.
-
Problem 2: High Variability / Poor Precision (%CV > 15%)
Q: My quality control samples and/or replicate calibrators show high variability (%CV or %RSD > 15%). Why is my assay not precise?
A: Poor precision points to inconsistent execution of the analytical method. The issue could be in sample preparation, instrument performance, or the internal standard's ability to compensate for variability.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation: Manual steps like pipetting, extraction, and reconstitution are major sources of variability.
-
Solution: Ensure all volumetric glassware and pipettes are properly calibrated. If using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), verify that the procedure is followed consistently for all samples. Automation of liquid handling steps can significantly improve precision.
-
-
Internal Standard Addition Error: Inconsistent addition of the IS solution to samples will directly translate into high variability, as the analyte/IS ratio will be incorrect.
-
Solution: Prepare a working IS solution and add it consistently to every sample, standard, and QC at the beginning of the sample preparation process. Double-check the concentration and stability of the IS working solution.
-
-
Differential Matrix Effects: While SIL internal standards are excellent at compensating for matrix effects, they are not always perfect.[4] If Paliperidone and this compound have a slight chromatographic separation, they can elute into regions of the chromatogram with different levels of ion suppression or enhancement, leading to variable analyte/IS ratios.[4][5]
-
Solution: Adjust chromatography to ensure perfect co-elution of the analyte and IS.[1] If variability persists, investigate the matrix effect further (see Problem 3).
-
-
Instrument Instability: Fluctuations in the LC pumps, autosampler, or mass spectrometer can lead to variable results.
-
Solution: Run system suitability tests before the analytical batch. Check for stable retention times and peak areas of the IS across all injections. If variability is high, perform maintenance on the LC-MS/MS system.
-
Problem 3: Inconsistent or Drifting Internal Standard Response
Q: The peak area of my this compound internal standard is either dropping off during the analytical run or is highly variable between samples. What does this indicate?
A: The internal standard response should be relatively stable across all samples in a batch. A drifting or highly variable IS signal is a clear indicator of a problem with matrix effects, sample processing, or instrument stability.
Potential Causes & Troubleshooting Steps:
-
Matrix Effects (Ion Suppression or Enhancement): This is the most likely cause.[6][7] Components from the biological matrix (e.g., phospholipids, salts) co-elute with the analyte and IS, interfering with the ionization process in the MS source.[6] This can either suppress or enhance the signal.
-
Solution:
-
Improve Sample Cleanup: Enhance your extraction method (SPE, LLE) to better remove interfering matrix components.
-
Optimize Chromatography: Modify the LC gradient to separate this compound from the region of ion suppression. A post-column infusion experiment can identify these regions (see Key Experimental Protocols below).
-
Change Dilution Matrix: If diluting samples, ensure the dilution matrix does not introduce its own matrix effects.[4]
-
-
-
Poor Recovery During Extraction: If the IS response is low in some samples but not others, it may indicate inconsistent recovery during the sample preparation stage.
-
Solution: Re-validate your extraction procedure. Ensure pH conditions, solvent choice, and mixing steps are optimal and consistently applied for your matrix (e.g., plasma, urine).
-
-
Adsorption or Stability Issues: this compound may be adsorbing to plasticware (e.g., autosampler vials, pipette tips) or degrading in the processed sample matrix.
-
Solution: Use silanized or low-adsorption vials and plates. Check the stability of processed samples by re-injecting them after a period and comparing the results.
-
Data & Protocols
Reference LC-MS/MS Protocol
This protocol is a composite based on typical methods for Paliperidone analysis and should be optimized for your specific instrumentation and matrix.[8][9][10]
| Parameter | Specification |
| LC Column | C18 Column (e.g., Thermo Beta Basic-8, 100 x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | Isocratic or Gradient mix of an organic solvent (Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium acetate). A typical ratio is 70:30 (v/v) Methanol:Ammonium acetate solution.[9] |
| Flow Rate | 1.0 mL/min (often with a post-column split of 1:1 to deliver ~0.5 mL/min to the MS source).[8][9] |
| Column Temp | 35-40 °C[8] |
| Injection Volume | 5-10 µL[8] |
| Analyte (Paliperidone) | MRM Transition: 427.2 > 207.2 (m/z) [9] |
| Internal Standard (this compound) | MRM Transition: 431.2 > 211.2 (m/z) [9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
Bioanalytical Method Validation Acceptance Criteria
Based on US FDA guidelines, a validated method should meet the following criteria.
| Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Precision | %CV (or %RSD) should not exceed 15% for QC samples (20% at LLOQ). |
| Accuracy | Mean calculated concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ). |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Matrix Factor | The coefficient of variation of the IS-normalized matrix factor calculated from at least six different lots of blank matrix should be ≤ 15%. |
Key Experimental Protocols
Post-Column Infusion Experiment to Diagnose Matrix Effects
This experiment helps visualize regions of ion suppression or enhancement in your chromatogram.[7]
-
Setup: Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer inlet.
-
Infusion: Continuously infuse a standard solution of Paliperidone and this compound at a low, constant flow rate (e.g., 10 µL/min). This will produce a stable, elevated baseline signal in the mass spectrometer.
-
Injection: While the infusion is running, inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample).
-
Analysis: Monitor the signal of the infused analytes. Any dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. A rise in the signal indicates ion enhancement.
Visualizations
Troubleshooting Workflow for Calibration Curve Failure
Caption: A troubleshooting workflow for identifying and resolving common calibration curve issues.
Diagram of Matrix Effect in LC-MS
Caption: Visualization of ion suppression caused by co-eluting matrix interferences.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. scispace.com [scispace.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Guide to the LC-MS/MS analysis of Paliperidone using Paliperidone-d4
This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of paliperidone in human plasma, utilizing paliperidone-d4 as an internal standard. The guide compares different methodologies and presents supporting experimental data for researchers, scientists, and drug development professionals.
Method Performance Comparison
The following table summarizes the performance characteristics of a validated LC-MS/MS method for paliperidone analysis. This data is compared against typical acceptance criteria from regulatory bodies such as the FDA and EMA.
| Parameter | Validated Method Performance | Alternative Method Considerations | Typical Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.99[1][2][3] | Alternative methods show similar high linearity (r² > 0.99)[4] | r² ≥ 0.99 |
| Concentration Range | 0.200 - 55.115 ng/mL[1][2][3][5] | Ranges can be adjusted based on expected clinical concentrations, for instance, 2-256 ng/mL has also been validated[4]. | The range should cover the expected concentrations in study samples[6]. |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[1][2][3] | Other methods have reported LLOQs at 1 ng/mL[7] or 2.5 ng/mL[8], depending on the sensitivity required. | Analyte response at LLOQ should be at least 5 times the blank response. Precision should not exceed 20% and accuracy should be within ±20%[9]. |
| Accuracy (%) | 94.2 - 101.4%[1][2][3] | Other validated methods report accuracy within a similar range[10]. | Mean concentration should be within ±15% of the nominal value (except for LLOQ, which is ±20%)[6]. |
| Precision (% CV) | Within-run: < 1.93% at LLOQ, < 2.29% at other levelsBetween-run: Not explicitly stated, but within 101.5%[1][2] | Other methods report intra- and inter-day precision between 1.1% and 8.2%[8]. | CV should not exceed 15% (except for LLOQ, which should not exceed 20%)[6]. |
| Extraction Recovery (%) | > 99% for both paliperidone and this compound[1][2][3] | Alternative extraction methods like protein precipitation or liquid-liquid extraction may yield different recovery rates, often in the range of 85-115%. Supported liquid extraction has shown recoveries between 87.12% and 94.47%[10]. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Method found to be consistent without any matrix effect[1]. | The use of a stable isotope-labeled internal standard like this compound is recommended to compensate for matrix effects[11]. | The matrix factor should be evaluated to ensure the matrix does not interfere with quantification[11]. |
Experimental Protocols
Validated LC-MS/MS Method
This section details the experimental protocol for the validated method summarized above.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract paliperidone and the internal standard (this compound) from human plasma.
-
Materials: Waters Oasis HLB SPE Cartridge (1 cc, 30 mg)[3].
-
Procedure:
-
Condition the SPE cartridge.
-
Load the plasma sample spiked with this compound.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Alternative Sample Preparation: Protein Precipitation (PPT)
-
Objective: A simpler, faster alternative to SPE for removing proteins from the plasma sample.
-
Procedure:
-
Add a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample at a ratio of approximately 3:1 (solvent:plasma)[12].
-
Vortex the mixture to precipitate the proteins[12].
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system[12].
-
2. Liquid Chromatography
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Mobile Phase: Methanol and Ammonium acetate solution (70:30 v/v)[1][2][3].
-
Flow Rate: 1.0 mL/minute with a 1:1 post-column split[1][2][3].
-
Elution Time: Paliperidone elutes at approximately 1.9 minutes[1][2][3].
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI)[13].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Key MS Parameters:
Visualized Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for paliperidone quantification.
Caption: Workflow for Paliperidone Quantification by LC-MS/MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elearning.unite.it [elearning.unite.it]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and toxicokinetic data in drug development hinges on the reliability of the bioanalytical methods used. The International Council for Harmonisation (ICH) M10 guideline provides a global standard for bioanalytical method validation, ensuring data quality and consistency. A critical component of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an internal standard (IS). This guide offers an objective comparison of different internal standard strategies within the framework of the ICH M10 guideline, supported by experimental considerations and data presentation.
An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis[1][2]. The choice of internal standard significantly impacts method performance. The two primary types of internal standards used are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL internal standards are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis[1]. In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N)[3]. This modification results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass[1]. This similarity allows the SIL-IS to effectively track the analyte through sample preparation, chromatography, and ionization, compensating for variations in extraction recovery and matrix effects[1][3].
A Practical Alternative: Structural Analog Internal Standards
A structural analog internal standard is a compound with chemical and physical properties similar to the analyte[3]. While not identical, a well-chosen structural analog can mimic the behavior of the analyte during analysis[3]. The selection of a suitable analog is crucial and should consider factors like hydrophobicity and ionization properties[3].
Quantitative Performance Comparison
The following table summarizes the expected performance of SIL and structural analog internal standards against key validation parameters as stipulated by the ICH M10 guideline.
| Validation Parameter | ICH M10 Acceptance Criteria | Expected Performance: Stable Isotope-Labeled IS | Expected Performance: Structural Analog IS |
| Selectivity | Response in blank matrix should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS[2]. | Excellent: Unlikely to have interferences at the IS mass-to-charge ratio. | Good to Moderate: Higher potential for interference from endogenous matrix components. |
| Matrix Effect | The accuracy for low and high QCs in at least 6 different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%[4]. | Excellent: Co-elution and identical ionization properties minimize differential matrix effects between the analyte and IS. | Moderate to Poor: Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy and precision. |
| Accuracy & Precision | For QC samples, the deviation of the mean from the nominal value should be within ±15% (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ)[4]. | High: Superior ability to correct for variability leads to better accuracy and precision. | Acceptable to Moderate: Performance is highly dependent on the similarity of the analog to the analyte. |
| Recovery | While no specific acceptance criteria are set, recovery should be consistent and reproducible. | High and Consistent: Tracks the analyte's recovery very closely. | Variable: Differences in properties can lead to inconsistent recovery relative to the analyte. |
| Internal Standard Response Variability | The IS responses in the study samples should be monitored to identify any systemic variability[5]. While no strict acceptance criteria are defined, significant variation may indicate issues with sample integrity or processing[3]. | Low: Consistent response is expected due to its similarity to the analyte. | Higher: More susceptible to variations in matrix and processing, leading to greater response variability. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following outlines the key experiments for evaluating an internal standard according to ICH M10.
Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components.
-
Protocol:
-
Obtain blank matrix from at least six individual sources[2].
-
Process these blank samples with and without the addition of the internal standard.
-
Analyze the samples and monitor for any interfering peaks at the retention times of the analyte and the IS.
-
The response of any interfering peak in the blank matrix should not exceed 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and 5% of the IS response[2].
-
Matrix Effect
-
Objective: To assess the impact of the matrix on the ionization of the analyte and the IS.
-
Protocol:
-
Obtain blank matrix from at least six individual sources[4].
-
Prepare two sets of samples:
-
Set A: Analyte and IS spiked into the post-extraction supernatant of the blank matrix.
-
Set B: Analyte and IS in a neat solution (without matrix).
-
-
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set A) to the peak area in the absence of matrix (Set B).
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should not be greater than 15%.
-
Calibration Curve and Accuracy & Precision
-
Objective: To establish the relationship between the analyte concentration and the instrument response and to determine the method's accuracy and precision.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte, spanning the expected range of the study samples[4]. A constant amount of IS is added to all standards.
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze the calibration standards and QC samples in at least three separate runs.
-
Construct the calibration curve by plotting the analyte/IS peak area ratio against the nominal analyte concentration. A linear regression with a weighting factor is typically used.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
-
The accuracy and precision of the QC samples are evaluated. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Visualizing the Workflow and Logic
Diagrams created using the DOT language illustrate key aspects of the bioanalytical method validation process and the role of the internal standard.
Caption: Bioanalytical method validation workflow as per ICH M10.
Caption: Role of the internal standard in bioanalytical quantification.
Caption: Evaluation of internal standard response variability.
References
A Comparative Guide to Paliperidone-d4 and Risperidone-d4 as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a detailed comparison of two commonly used deuterated internal standards, Paliperidone-d4 and Risperidone-d4, for the quantification of paliperidone and risperidone, respectively. The information presented is based on published experimental data to aid in the selection of the most suitable internal standard for your specific analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Deuterated internal standards are often considered the gold standard as their physicochemical properties are nearly identical to the unlabeled analyte.
This guide will delve into the performance characteristics and experimental protocols for both this compound and Risperidone-d4, providing a comprehensive overview to inform your method development.
Performance Data Comparison
The following table summarizes the key performance parameters of analytical methods using this compound and Risperidone-d4 as internal standards. These values are extracted from separate validation studies and provide a basis for comparison.
| Performance Parameter | Method with this compound for Paliperidone | Method with Risperidone-d4 for Risperidone & 9-OH-Risperidone |
| Linearity Range | 0.200 - 55.115 ng/mL | 2 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9931 (Risperidone), 0.9915 (9-OH-Risperidone) |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | 2 ng/mL |
| Accuracy | 94.2% - 101.4% | Not explicitly stated in the provided abstract |
| Precision (Within-run & Between-run) | Within 101.5% | Not explicitly stated in the provided abstract |
| Extraction Recovery | > 99% for both paliperidone and this compound | Not explicitly stated in the provided abstract |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the quantification of paliperidone and risperidone using their respective deuterated internal standards.
Protocol for Paliperidone Quantification using this compound
This method was developed for the estimation of Paliperidone in human plasma.
-
Sample Preparation: Solid Phase Extraction (SPE) was employed to extract both the analyte and the internal standard from the plasma matrix.
-
Chromatography:
-
Column: Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm.
-
Mobile Phase: Methanol and Ammonium acetate solution (70:30 v/v).
-
Flow Rate: 1.0 mL/minute with a 1:1 split post-column.
-
Run Time: Approximately 2.8 minutes.
-
Elution Time of Paliperidone: 1.9 minutes.
-
-
Mass Spectrometry (MS/MS):
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Paliperidone: 427.2 > 207.2 (m/z)
-
This compound: 431.2 > 211.2 (m/z)
-
-
Protocol for Risperidone and 9-Hydroxyrisperidone Quantification using Risperidone-d4
This method was developed for the quantitative analysis of risperidone and its active metabolite, 9-hydroxyrisperidone, in plasma.
-
Sample Preparation: The specific extraction method is not detailed in the provided abstract, but liquid chromatography-mass spectrometry methods typically involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0.0 - 1.0 min: 50% to 15% Phase A
-
1.0 - 3.5 min: 15% Phase A
-
3.5 - 4.5 min: 15% to 50% Phase A
-
4.5 - 7.0 min: 50% Phase A
-
-
-
Mass Spectrometry (Miniature MS):
-
Detection: The precursor and fragment ions of risperidone/risperidone-d4 and 9-hydroxyrisperidone/9-hydroxyrisperidone-d4 were used for analysis. The specific m/z transitions were not provided in the abstract.
-
Visualizing the Analytical Workflow
To better understand the role of an internal standard in a typical bioanalytical workflow, the following diagram illustrates the key steps from sample collection to data analysis.
Caption: Bioanalytical workflow using an internal standard.
Conclusion
Both this compound and Risperidone-d4 serve as excellent internal standards for the quantification of their respective unlabeled analytes. The choice between them will primarily depend on the specific analyte being measured in a given study.
-
For the quantification of paliperidone, this compound is the ideal choice. The presented method demonstrates high recovery and sensitivity, with a low LLOQ suitable for clinical and pharmacokinetic studies.
-
For the quantification of risperidone, Risperidone-d4 is the appropriate internal standard. It is also suitable for methods that simultaneously measure risperidone and its active metabolite, 9-hydroxyrisperidone (paliperidone).
Ultimately, the selection of an internal standard should be guided by the principles of bioanalytical method validation to ensure the accuracy, precision, and reliability of the analytical data. The detailed protocols and performance data in this guide provide a solid foundation for researchers to make an informed decision and develop robust analytical methods.
Cross-Validation of Analytical Methods for Paliperidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of paliperidone in biological matrices, with a focus on the cross-validation of methods employing Paliperidone-d4 as an internal standard against alternative approaches. The selection of an appropriate analytical method and internal standard is critical for the accuracy and reliability of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of analytical techniques for paliperidone.
Executive Summary
The quantification of paliperidone, an atypical antipsychotic, is crucial for clinical and research applications. The gold standard for bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. A key component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.
This guide compares two primary approaches for the bioanalysis of paliperidone:
-
Reference Method: An LC-MS/MS method utilizing a stable isotope-labeled (SIL) internal standard, This compound .
-
Alternative Method 1: An LC-MS/MS method employing a structural analog internal standard , such as metoprolol.
-
Alternative Method 2: A competitive binding immunoassay platform.
The data presented demonstrates that while all methods can be validated for purpose, the use of a SIL internal standard like this compound generally offers superior performance in terms of precision, accuracy, and mitigation of matrix effects, making it the recommended choice for regulatory submissions and studies requiring the highest level of analytical rigor.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of the different analytical methods for paliperidone quantification.
Table 1: Comparison of Internal Standards for LC-MS/MS Analysis of Paliperidone
| Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Metoprolol) |
| Linearity (r²) | ≥ 0.99[1][2] | Not explicitly stated for paliperidone, but generally expected to be ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[1][2] | 0.2094 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 94.2% to 101.4%[1][2] | Within ±15% of nominal values |
| Extraction Recovery | > 99%[1][2] | Not explicitly stated |
| Matrix Effect | Minimal, compensated by co-elution | Potential for differential matrix effects |
Data for this compound is sourced from a validated LC-MS/MS method.[1][2] Data for the structural analog IS is based on a validated LC-MS/MS method for paliperidone using metoprolol as the internal standard.
Table 2: Cross-Validation of UHPLC-MS/MS and Immunoassay for Paliperidone Analysis
| Parameter | UHPLC-MS/MS (with Risperidone-d4 IS) | Immunoassay (Alinity C) |
| Correlation (rs) | N/A | 0.95 (for active moiety) |
| Bias (Bland-Altman) | N/A | 0.996 ng/mL (slight overestimation by immunoassay) |
| Agreement (κ) | N/A | 0.63 (for paliperidone alone) |
| Discrepancies in Clinical Decision-Making | N/A | 16.3% of cases |
This data is from a head-to-head comparison of a validated UHPLC-MS/MS method and the Alinity C immunoassay system for the analysis of risperidone and paliperidone in plasma samples.
Experimental Protocols
Reference Method: LC-MS/MS with this compound
This method is a highly sensitive and specific approach for the quantification of paliperidone in human plasma.
1. Sample Preparation:
-
Aliquots of human plasma are spiked with this compound working solution.
-
Proteins are precipitated using acetonitrile.
-
The samples are vortexed and centrifuged.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm.[1]
-
Mobile Phase: Methanol:Ammonium acetate solution (70:30 v/v).[1]
-
Flow Rate: 1.0 mL/minute.[1]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Alternative Method 1: LC-MS/MS with a Structural Analog Internal Standard (Metoprolol)
This method provides an alternative to using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
Plasma samples are spiked with a metoprolol (internal standard) solution.
-
Proteins are precipitated with acetonitrile.
-
Samples are vortexed and centrifuged.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: Hedera ODS-2 (2.1 × 150 mm, 5 μm).
-
Mobile Phase: Methanol-water containing 5 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Run Time: 5.5 minutes.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Paliperidone: m/z 427.7 > 207.2
-
Metoprolol (IS): m/z 268.1 > 116.1
-
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of analytical methods for paliperidone.
Caption: Logical relationship demonstrating the principle of internal standardization in bioanalysis.
References
The Gold Standard for Paliperidone Quantification: A Comparative Analysis of Paliperidone-d4
For researchers, scientists, and drug development professionals engaged in the quantification of paliperidone, the choice of an appropriate internal standard is paramount for achieving accurate and precise results. This guide provides an objective comparison of the performance of the deuterated internal standard, Paliperidone-d4, against alternative analytical methods, supported by experimental data.
The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalytical assays. Its chemical and physical properties are nearly identical to the analyte, paliperidone, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-eluting nature allows for effective compensation for matrix effects and variations in sample recovery, leading to highly reliable and reproducible data.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of an LC-MS/MS method utilizing this compound as the internal standard, compared to a method using a structural analog internal standard (metoprolol), and other alternative analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Performance Comparison of Internal Standards in LC-MS/MS for Paliperidone Quantification
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Metoprolol (Structural Analog) |
| Linearity Range | 0.200 - 55.115 ng/mL[1][2] | 0.2094 - 20.94 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99[1][2] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[1][2] | 0.2094 ng/mL |
| Accuracy (%) | 94.2 - 101.4%[1][2] | < 15% deviation from nominal |
| Precision (CV%) | Within-run and between-run precisions were within 101.5 %[1][2] | Intra- and inter-day precision < 15% |
| Recovery (%) | > 99% for both paliperidone and this compound[1][2] | Not explicitly stated |
Table 2: Comparison with Alternative Analytical Methods for Paliperidone Quantification
| Parameter | HPTLC | RP-HPLC |
| Linearity Range | 100 - 600 ng/mL[3] | 7.5 - 150 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9997[3] | 0.999[4] |
| Limit of Quantification (LOQ) | 45.79 ng/spot[3] | 0.42 µg/mL[4] |
| Accuracy (Recovery %) | Not explicitly stated | 100.64%[4] |
| Precision (RSD%) | Not explicitly stated | < 2%[4] |
Experimental Protocols
LC-MS/MS Method with this compound
A high-performance liquid chromatography-mass spectrometric method was developed and validated for the estimation of paliperidone in human plasma.[1][2]
-
Sample Preparation: Solid Phase Extraction (SPE) was used to extract paliperidone and the internal standard, this compound, from human plasma.[1][2]
-
Chromatography: A Thermo Betabasic-8, 5 μm 100 mm x 4.6 mm column was used with a mobile phase of Methanol: Ammonium acetate solution (70:30 v/v) at a flow rate of 1.0 mL/minute.[1][2] The total run time was approximately 2.8 minutes.[1][2]
-
Mass Spectrometry: Detection was performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode. The MRM transitions were m/z 427.2 > 207.2 for paliperidone and m/z 431.2 > 211.2 for this compound.[1][2]
LC-MS/MS Method with Metoprolol (Structural Analog Internal Standard)
A selective and feasible high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the detection of paliperidone in human plasma using metoprolol as the internal standard.
-
Sample Preparation: Deproteinization of plasma samples was performed with acetonitrile.
-
Chromatography: A Hedera ODS-2 (2.1 × 150 mm, 5 μm) column was used with an isocratic mobile phase of methanol-water containing 5 mM ammonium acetate and 0.1% formic acid. The flow rate was 0.3 mL/min, and the run time was 5.5 minutes.
-
Mass Spectrometry: The mass spectrometer was operated in positive ion mode with an electrospray ionization source. The MRM transitions were m/z 427.7→207.2 for paliperidone and m/z 268.1→116.1 for metoprolol.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantification of paliperidone using this compound as an internal standard with LC-MS/MS.
Conclusion
The data presented clearly demonstrates the superior performance of the LC-MS/MS method using the deuterated internal standard, this compound, for the quantification of paliperidone. The use of a stable isotope-labeled internal standard provides the highest level of accuracy and precision by effectively compensating for analytical variability. While alternative methods like HPTLC and RP-HPLC can be employed for paliperidone quantification, they often exhibit higher limits of quantification and may not offer the same level of specificity and robustness as an LC-MS/MS method with a deuterated internal standard, which is crucial for bioanalytical applications in complex matrices such as human plasma. For researchers and drug development professionals requiring the most reliable and accurate data for pharmacokinetic and other clinical studies, the use of this compound is the recommended approach.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 3. HPTLC method development and validation: Quantification of paliperidone in formulations and in vitro release study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. archives.ijper.org [archives.ijper.org]
A Comparative Guide to Paliperidone Assays Utilizing Paliperidone-d4: Linearity and Range of Detection
For researchers, scientists, and professionals in drug development, the accurate quantification of paliperidone in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comparative overview of the linearity and detection range of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ Paliperidone-d4 as an internal standard, ensuring robust and reliable results.
Performance Comparison
The following table summarizes the linearity and range of detection for different paliperidone assays, offering a clear comparison of their performance characteristics.
| Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Correlation Coefficient (r²) |
| Method 1[1][2][3][4] | 0.200 - 55.115 | 0.200 | 55.115 | ≥ 0.99 |
| Method 2[5] | 0.200 - 120.148 | 0.200 | 120.148 | Not Specified |
| Method 3[6] | 0.2 - 100 | 0.2 | 100 | Not Specified |
| Method 4[7] | 1 - 2000 | Not Specified | Not Specified | Not Specified |
Experimental Workflow
The general experimental workflow for the analysis of paliperidone in human plasma using LC-MS/MS with this compound as an internal standard is depicted below. This process typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide. These protocols provide a basis for reproducing the results and for the development of new assays.
Method 1: LC-MS/MS for Paliperidone in Human Plasma[1][2][3][4]
-
Sample Preparation:
-
To a plasma sample, an appropriate amount of this compound internal standard solution is added.
-
The analyte and internal standard are extracted using a Solid Phase Extraction (SPE) technique.
-
-
Liquid Chromatography:
-
Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm.
-
Mobile Phase: Methanol and Ammonium acetate solution (70:30 v/v).
-
Flow Rate: 1.0 mL/minute with a 1:1 split post-column.
-
Run Time: Approximately 2.8 minutes.
-
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Paliperidone: 427.2 > 207.2 (m/z).
-
This compound: 431.2 > 211.2 (m/z).
-
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5,500 V.
-
Collision Energy (CE): 25 V.
-
Declustering Potential (DP): 90 V.
-
Entrance Potential (EP): 7 V.
-
-
Calibration and Quantification:
-
Calibration curves are generated by plotting the peak area ratios of the analyte to the internal standard against the known concentrations.
-
A linear regression with a weighting of 1/concentration² is used.
-
Method 2: QbD-Driven Bioanalytical LC-MS Method[5]
-
Sample Preparation:
-
Liquid Chromatography:
-
Column: Thermo Beta Basic-8, 100 mm x 4.6 mm, 5 µm particles.
-
Mobile Phase: Isocratic mixture of methanol and ammonium acetate solution (70:30 v/v).
-
Flow Rate: Optimized between 0.8 and 1.2 mL/minute.
-
Column Temperature: Optimized between 30°C and 40°C.
-
-
Mass Spectrometry:
-
Specific mass spectrometric conditions were not detailed in the provided abstract but would involve MRM similar to other methods.
-
-
Validation:
-
The method was validated for selectivity, sensitivity, carryover, matrix effect, linearity, accuracy, precision, recovery, and stability according to US-FDA guidelines.[8]
-
Method 3: LC-MS/MS for Enantiomers of 9-hydroxyrisperidone (Paliperidone)[6]
-
Sample Preparation:
-
200 µL of plasma is subjected to solid-phase extraction on a mixed-mode sorbent.
-
-
Liquid Chromatography:
-
Column: Cellulose-based LC column.
-
Mobile Phase: Gradient of hexane, isopropanol, and ethanol.
-
Flow Rate: 1.0 mL/min for the standard method, accelerated to 2.0 mL/min for a faster run time of 4.3 minutes.
-
Post-column addition: 10 mM ammonium acetate in ethanol/water.
-
-
Mass Spectrometry:
-
Detection: Ion-spray tandem mass spectrometry in positive ion mode.
-
-
Quantification:
-
The method demonstrated good precision and accuracy for quantifying the analytes in the concentration range of 0.2-100 ng/ml.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma | International Journal of Experimental Research and Review [qtanalytics.in]
A Comparative Guide to the Stability of Paliperidone-d4 and Paliperidone in Biological Samples
For researchers and scientists engaged in drug development and bioanalysis, understanding the stability of an analyte and its deuterated internal standard in biological matrices is paramount for accurate and reliable quantification. This guide provides a comparative overview of the stability of paliperidone-d4 and its non-deuterated counterpart, paliperidone, in various biological samples, supported by experimental data and detailed protocols.
Comparative Stability Overview
This compound is widely employed as a stable internal standard in the bioanalysis of paliperidone, a testament to its presumed stability throughout sample processing and analysis[1][2][3]. While explicit quantitative stability data for this compound in biological matrices is limited in publicly available literature, its consistent use in validated assays suggests it exhibits stability comparable to or greater than paliperidone under typical bioanalytical conditions. One study noted that a stock solution of this compound in methanol was stable for at least 13 days when stored at 2 to 8 degrees Celsius[1].
In contrast, extensive stability data is available for paliperidone in human serum and blood. Studies have systematically evaluated its stability under various storage conditions, including room temperature, refrigeration, long-term freezing, and multiple freeze-thaw cycles.
Quantitative Stability Data
The following tables summarize the stability of paliperidone in human serum and blood under different conditions.
Table 1: Long-Term Stability of Paliperidone in Human Serum
| Storage Temperature | Duration | Stability Assessment |
| 25°C | 23 days | Stable |
| 5°C | 30 days | Stable |
| -20°C | 60 days | Stable |
| -80°C | 270 days | Stable |
Data sourced from a study on the long-term stability of atypical antipsychotics in human serum.
Table 2: Freeze-Thaw Stability of Paliperidone in Human Serum
| Number of Cycles | Storage Condition | Stability Assessment |
| 5 | -20°C to Room Temperature | Stable |
Data sourced from a study on the long-term stability of atypical antipsychotics in human serum.
Table 3: Stability of Paliperidone in Whole Blood
| Storage Temperature | Duration | Stability Assessment |
| Room Temperature | Up to 3 months | Generally stable, with some studies noting minor degradation. One study on post-mortem samples showed stability in dried blood spots at room temperature over a three-month period[4]. |
| -20°C | Up to 3 months | Stable[4]. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating stability studies. Below are typical protocols for key stability experiments.
Long-Term Stability Assessment
A common protocol for evaluating the long-term stability of an analyte in a biological matrix involves the following steps:
-
Sample Preparation: Spike a known concentration of the analyte and its deuterated internal standard into multiple aliquots of the biological matrix (e.g., human plasma).
-
Storage: Store these aliquots at various temperatures (e.g., -20°C and -80°C) for extended periods.
-
Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage temperature.
-
Quantification: Process and analyze the samples using a validated bioanalytical method, such as LC-MS/MS.
-
Comparison: Compare the measured concentrations to the nominal concentration and to the concentration of freshly prepared samples to determine the percentage of degradation.
Freeze-Thaw Stability Assessment
The protocol to assess the stability of an analyte after repeated freezing and thawing typically includes:
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations by spiking the analyte and internal standard into the biological matrix.
-
Cycling: Subject these QC samples to a series of freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the completion of the specified number of cycles (e.g., three or five), analyze the QC samples.
-
Evaluation: Compare the analyte concentrations in the cycled samples to those of freshly prepared QC samples to assess stability. A recent study investigating a bioanalytical method for paliperidone subjected samples to a minimum of three freeze-thaw cycles from -70°C to room temperature[1].
Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a stability study and the logical relationship in bioanalytical method validation.
References
A Comparative Guide to the Bioanalysis of Paliperidone Using Paliperidone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of paliperidone in biological matrices, with a specific focus on methods employing paliperidone-d4 as an internal standard. The information presented is collated from various validated studies to offer a valuable resource for inter-laboratory comparison and method development.
Comparative Analysis of LC-MS/MS Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of paliperidone due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring accuracy and precision.
The following table summarizes the key performance parameters of different LC-MS/MS methods reported in the literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.2 - 50 | 0.5 - 200 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.2 | 0.5 |
| Accuracy (%) | 95.2 - 104.5 | 92.8 - 106.1 | 97.3 - 103.8 |
| Precision (%RSD) | < 15 | < 12 | < 10 |
| Extraction Method | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Chromatographic Column | C18 | C18 | Phenyl |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Ammonium Acetate Buffer | Acetonitrile/Water with 0.2% Formic Acid |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition (Paliperidone) | m/z 427.2 → 207.1 | m/z 427.2 → 207.2 | m/z 427.3 → 207.2 |
| MRM Transition (this compound) | m/z 431.2 → 211.1 | m/z 431.2 → 211.2 | m/z 431.3 → 211.2 |
Experimental Protocols
Below are detailed methodologies for the key experimental stages of paliperidone analysis.
Sample Preparation
a) Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample, previously spiked with this compound internal standard.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add the internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide solution.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
c) Protein Precipitation (PPT)
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution (water or ammonium acetate buffer) containing a small percentage of formic acid is typically employed.
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally maintained.
-
Column Temperature: The column is usually kept at a constant temperature, for instance, 40°C.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for both paliperidone and this compound.
Visualizations
Signaling Pathway of Paliperidone
The therapeutic effects of paliperidone are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] This dual blockade is believed to modulate dopaminergic and serotonergic neurotransmission, leading to the alleviation of psychotic symptoms.[1][2]
Caption: Paliperidone's mechanism of action.
Experimental Workflow for Paliperidone Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of paliperidone in a biological matrix using LC-MS/MS with this compound as an internal standard.
Caption: General experimental workflow.
References
A Comparative Guide to Internal Standards for Paliperidone Analysis
The accurate quantification of paliperidone, an atypical antipsychotic, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the reliability and robustness of the results by compensating for variations during sample preparation and analysis. This guide provides a comparative overview of alternative internal standards for paliperidone analysis, supported by experimental data and detailed protocols.
Comparison of a selection of Internal Standards for Paliperidone Analysis
The ideal internal standard should be a stable, isotopically labeled version of the analyte. However, when this is not feasible, other compounds with similar physicochemical properties can be utilized. This section compares the performance of commonly used internal standards for paliperidone analysis.
| Internal Standard | Linearity (r²) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix | Reference |
| Paliperidone-d4 | ≥ 0.99 | 0.200 | 94.2 - 101.4 | < 1.5 | > 99 | Human Plasma | [1][2] |
| Risperidone-d4 | 0.99 | 1 | Not explicitly stated for paliperidone | Not explicitly stated for paliperidone | Not explicitly stated for paliperidone | Human Plasma | [3] |
| Metoprolol | Linear | 0.2094 | < 15 | < 15 | Not specified | Human Plasma | [4] |
| Diazepam | Not specified | Not specified | Not specified | Not specified | Not specified | Rat Plasma | [5] |
This compound , a stable isotope-labeled internal standard, is considered the gold standard for paliperidone analysis. Its chemical and physical properties are nearly identical to paliperidone, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any experimental variability. Studies have demonstrated excellent linearity, low limits of quantification, high accuracy, and precision when using this compound[1][2].
Risperidone-d4 is another stable isotope-labeled compound that can be used. As paliperidone is the active metabolite of risperidone, their structural similarity makes risperidone-d4 a suitable internal standard. It is particularly useful when both risperidone and paliperidone are being quantified simultaneously[3].
Metoprolol and Diazepam are examples of structurally unrelated compounds that have been used as internal standards for paliperidone analysis[4][5]. While they are more cost-effective than isotopically labeled standards, their different chemical and physical properties compared to paliperidone may lead to less effective compensation for matrix effects and extraction variability. However, with careful method development and validation, they can provide acceptable performance, as demonstrated by the validation data for metoprolol[4].
Experimental Protocols
This section provides detailed methodologies for the analysis of paliperidone using different internal standards.
Method 1: this compound as Internal Standard[1][2]
-
Sample Preparation: Solid Phase Extraction (SPE)
-
Chromatographic Conditions:
-
Column: Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm
-
Mobile Phase: Methanol:Ammonium acetate solution (70:30 v/v)
-
Flow Rate: 1.0 mL/minute
-
Run Time: 2.8 minutes
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Monitored Transitions:
-
Paliperidone: m/z 427.2 > 207.2
-
This compound: m/z 431.2 > 211.2
-
-
Method 2: Risperidone-d4 as Internal Standard[3]
-
Sample Preparation: Protein precipitation followed by evaporation and reconstitution. 475 μL of plasma is mixed with 50 μL of risperidone-d4 (2 mg/L), followed by vortexing and centrifugation. The supernatant is extracted, evaporated to dryness, and reconstituted in 500 μL of water and acetonitrile (85:15).
-
Chromatographic Conditions:
-
Column: ACQUITY UHPLC BEH Shield RP18 (2.1 × 50.0 mm, 1.7 μm)
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Not specified, but typically ESI+ for these compounds.
-
Monitored Transitions:
-
Paliperidone: m/z 427.24 > 207.05
-
Risperidone-d4: m/z 415.2 > 195.1
-
-
Method 3: Metoprolol as Internal Standard[4]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Conditions:
-
Column: Hedera ODS-2 (2.1 × 150 mm, 5 μm)
-
Mobile Phase: Methanol-water containing 5 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Run Time: 5.5 minutes
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Monitored Transitions:
-
Paliperidone: m/z 427.7 > 207.2
-
Metoprolol: m/z 268.1 > 116.1
-
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS/MS analysis of paliperidone using an internal standard.
Caption: General workflow for paliperidone analysis by LC-MS/MS with an internal standard.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for paliperidone. A stable isotope-labeled internal standard, such as This compound , is the preferred choice as it offers the best performance in terms of accuracy and precision by closely mimicking the behavior of the analyte. Risperidone-d4 also serves as an excellent alternative, especially in methods involving the simultaneous analysis of risperidone and paliperidone.
When cost or availability of isotopically labeled standards is a concern, structurally unrelated compounds like metoprolol or diazepam can be employed. However, these require more rigorous method development and validation to ensure they adequately correct for analytical variability. The data presented in this guide can assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their specific analytical needs in paliperidone quantification.
References
Safety Operating Guide
Proper Disposal of Paliperidone-d4: A Guide for Laboratory Professionals
The safe and compliant disposal of Paliperidone-d4 is a critical component of laboratory safety and environmental stewardship. As a deuterated analog of an active pharmaceutical ingredient classified as toxic if swallowed, this compound requires handling and disposal as a hazardous chemical waste. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage its disposal in accordance with prevailing safety standards and regulations.
Adherence to institutional guidelines and consultation with your organization's Environmental Health and Safety (EHS) department are paramount. Regulations for pharmaceutical and chemical waste are governed by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
Waste Characterization and Hazard Profile
Proper disposal begins with understanding the material's characteristics. Paliperidone is classified as acutely toxic, and deuterated compounds are typically managed as hazardous chemical waste.
| Characteristic | Description | Source / Regulation |
| Acute Toxicity | Category 3 (H301): Toxic if swallowed. | GHS Classification[4][5][6][7][8] |
| Waste Classification | Hazardous Chemical Waste. | General guidance for deuterated compounds.[9] |
| Primary Regulatory Body | Environmental Protection Agency (EPA). | Resource Conservation and Recovery Act (RCRA).[2][3] |
| Disposal Method | Incineration at a permitted treatment facility is common for pharmaceutical waste. | EPA guidance.[2][3] |
| Container Disposal | Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste. | Best practices for chemical waste.[9] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE before handling the compound or its waste, including impervious gloves, safety glasses, and a lab coat.[5]
2. Waste Segregation
-
Treat all waste containing this compound, including contaminated solvents, solids, and consumables (e.g., pipette tips, weighing paper), as hazardous chemical waste.[9]
-
Maintain separate, clearly labeled waste containers for different waste streams (e.g., chlorinated vs. non-chlorinated solvents) to avoid chemical reactions and facilitate proper disposal.[9][10]
3. Containerization and Labeling
-
Use robust, leak-proof containers designated for hazardous chemical waste.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated solvent names.
-
Ensure the date of initial waste accumulation is marked on the label.
4. Disposal of Contaminated Solvents and Solutions
-
Collect all solvents and solutions used to dissolve or rinse this compound in a designated hazardous waste container.
-
Do not dispose of this waste down the drain. Flushing pharmaceuticals can lead to environmental contamination as wastewater treatment plants are often not equipped to remove them.[11][12] The EPA's Subpart P regulations explicitly prohibit healthcare facilities from flushing hazardous waste pharmaceuticals.[2]
5. Disposal of Solid Waste
-
Place any solid this compound, contaminated spill cleanup materials, or used consumables into a designated solid hazardous waste container.
6. Decontamination of Empty Containers
-
Empty containers that held pure this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol, methanol).
-
Collect the solvent rinsate in the appropriate liquid hazardous waste container.[9]
-
After triple-rinsing, deface the original label on the container, which can then typically be disposed of as regular laboratory glass or plastic waste, pending institutional policy.[9]
7. Final Disposal
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area.
-
Contact your institution's EHS department to arrange for the pickup and final disposal by a certified hazardous waste management company.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Restricted [jnjmedicalconnect.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Paliperidone-d4
This guide provides crucial safety and logistical information for laboratory personnel handling Paliperidone-d4. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Paliperidone, the parent compound of this compound, is classified as toxic if swallowed.[1][2][3] Therefore, stringent safety measures must be observed to prevent accidental exposure. The primary routes of exposure in a laboratory setting are inhalation of dust particles and skin contact.[4][5][6]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to create a barrier between the researcher and the hazardous substance.[5]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Gloves | Powder-free nitrile or latex gloves. Double gloving is recommended. | Prevents dermal absorption. Powder-free gloves minimize the risk of aerosolizing the compound. Change gloves every 30-60 minutes or immediately if contaminated.[4] |
| Body Protection | Laboratory Coat/Gown | Long-sleeved, lint-free, low-permeability fabric with a solid front and tight-fitting cuffs. | Protects skin from spills and contamination. Cuffs should be tucked under the outer pair of gloves.[7] |
| Eye Protection | Safety Goggles | Provides a complete seal around the eyes. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[8] |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | Offers a full range of protection against splashes to the face.[4] |
| Respiratory Protection | N95 Respirator | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet. | Protects against inhalation of fine dust particles.[5] |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice. | Protects feet from spills and falling objects. |
| Hair/Head Protection | Hair Covers | Recommended to prevent contamination.[8] | Confines hair to prevent it from coming into contact with the compound or contaminated surfaces. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. osha.gov [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
